PSB-22219
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H26N4O4 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[3-[[4-(4-butanoyl-5-methylpyrazol-1-yl)phenyl]carbamoyl]-5-methylindol-1-yl]acetic acid |
InChI |
InChI=1S/C26H26N4O4/c1-4-5-24(31)21-13-27-30(17(21)3)19-9-7-18(8-10-19)28-26(34)22-14-29(15-25(32)33)23-11-6-16(2)12-20(22)23/h6-14H,4-5,15H2,1-3H3,(H,28,34)(H,32,33) |
InChI Key |
IJVVLGMZFKWYHB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PSB-22219, a P2Y12 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of PSB-22219, a selective, non-nucleotidic antagonist of the P2Y12 receptor. The information presented herein is synthesized from primary research and is intended for a scientific audience engaged in pharmacological research and drug development.
Introduction to this compound and the P2Y12 Receptor
The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a critical step in platelet activation and aggregation, making it a key target for antiplatelet therapies. This compound is a research compound designed as a potent and selective antagonist for the P2Y12 receptor. Its non-nucleotidic structure distinguishes it from some earlier classes of P2Y12 inhibitors. A tritiated version, [³H]this compound, has been developed as a high-affinity radioligand for studying the P2Y12 receptor.[1][2][3][4]
Core Mechanism of Action
This compound functions as a competitive antagonist at the P2Y12 receptor. By binding to the receptor, it prevents the endogenous ligand, ADP, from binding and initiating the downstream signaling cascade that leads to platelet activation and aggregation. The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon ADP binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels contribute to the activation of the glycoprotein (B1211001) IIb/IIIa receptors, which are essential for platelet aggregation. This compound blocks this entire process by preventing the initial ADP binding.
References
PSB-22219: A Technical Guide to its Discovery, Synthesis, and Application as a P2Y12 Receptor Radioligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of PSB-22219, a potent and selective non-nucleotidic antagonist of the P2Y12 receptor. It details the discovery rationale, a step-by-step synthesis pathway, and the experimental protocols for its characterization and use as a high-affinity radioligand, [3H]this compound. All quantitative data are presented in structured tables for clarity, and key processes are visualized using logical diagrams.
Discovery and Rationale
This compound was developed as a selective antagonist for the P2Y12 receptor, a G protein-coupled receptor critically involved in platelet aggregation and neuroinflammation.[1][2] The design strategy focused on a non-nucleotidic scaffold to enhance selectivity and drug-like properties. Its tritiated form, [3H]this compound, serves as a high-affinity radioligand, enabling detailed pharmacological studies of the P2Y12 receptor.[1]
Synthesis Pathway
The synthesis of this compound is achieved through a convergent approach, involving the coupling of an indole-carboxylic acid derivative with an aryl amine. The detailed, multi-step synthesis is outlined below.
Synthesis of Key Intermediates
The synthesis begins with the preparation of two key building blocks: 5-chloro-1H-indole-2-carboxylic acid and 1-amino-4-naphthylcarbamate.
Final Coupling Reaction
The final step involves the amide coupling of 5-chloro-1H-indole-2-carboxylic acid with the deprotected aminophenyl-naphthylurea intermediate.
Quantitative Data
The binding affinity of [3H]this compound has been determined for the P2Y12 receptor from different species.
| Receptor | Species | Preparation | Kd (nM) | Reference |
| P2Y12 | Human | Recombinant Membranes | 4.57 | [1] |
| P2Y12 | Human | Platelets | 2.53 | [1] |
| P2Y12 | Rat | Brain Cortex | 5.35 | [1] |
| P2Y12 | Mouse | Microglial Cells | 269 | [1] |
Table 1: Binding Affinity of [3H]this compound
Experimental Protocols
Synthesis of N-(4-(1-naphthylcarbamoyl)phenyl)-5-chloro-1H-indole-2-carboxamide (this compound)
Step 1: Synthesis of N-(4-nitrophenyl)-N'-(1-naphthyl)urea To a solution of 4-nitroaniline in an appropriate solvent, an equimolar amount of 1-naphthyl isocyanate is added. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). The resulting precipitate is collected by filtration, washed with a suitable solvent, and dried to yield the nitrophenyl urea derivative.
Step 2: Synthesis of N-(4-aminophenyl)-N'-(1-naphthyl)urea The N-(4-nitrophenyl)-N'-(1-naphthyl)urea is dissolved in a suitable solvent such as ethanol (B145695) or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is subjected to hydrogenation at atmospheric or elevated pressure until the nitro group is completely reduced to an amine. The catalyst is removed by filtration, and the solvent is evaporated to yield the aminophenyl urea derivative.
Step 3: Synthesis of 5-chloro-1H-indole-2-carboxylic acid Methyl 5-chloro-1H-indole-2-carboxylate is hydrolyzed using a base, such as lithium hydroxide (B78521) (LiOH), in a mixture of tetrahydrofuran (B95107) (THF) and water. The reaction is stirred at room temperature until the ester is fully hydrolyzed. The reaction mixture is then acidified to precipitate the carboxylic acid, which is collected by filtration, washed with water, and dried.
Step 4: Coupling to form this compound To a solution of 5-chloro-1H-indole-2-carboxylic acid in dimethylformamide (DMF), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and N,N-diisopropylethylamine (DIPEA) are added. After a brief activation period, a solution of N-(4-aminophenyl)-N'-(1-naphthyl)urea in DMF is added. The reaction mixture is stirred at room temperature for 1 hour. The product is then precipitated by the addition of water, collected by filtration, and purified by chromatography to yield this compound.
Radioligand Binding Assay Protocol
This protocol describes a typical saturation binding experiment to determine the Kd and Bmax of [3H]this compound.
Materials:
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Membrane preparation containing the P2Y12 receptor
-
[3H]this compound
-
Unlabeled this compound or another high-affinity P2Y12 antagonist
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Thaw the frozen membrane aliquots on ice and resuspend in ice-cold binding buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.
-
Total Binding: Add binding buffer, the membrane preparation, and the desired concentration of [3H]this compound.
-
Non-specific Binding: Add binding buffer, the membrane preparation, the same concentration of [3H]this compound, and a high concentration of unlabeled antagonist (e.g., 10 µM this compound) to saturate the receptors.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in buffer using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of [3H]this compound and fit the data using a non-linear regression model (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a Gi-coupled receptor. Upon activation by its endogenous ligand ADP, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling is crucial for platelet activation and aggregation.
References
An In-depth Technical Guide to [³H]PSB-22219 as a Radioligand for the P2Y12 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of [³H]PSB-22219, a non-nucleotidic antagonist radioligand developed for the characterization of the P2Y12 receptor (P2Y12R). The P2Y12R is a G protein-coupled receptor (GPCR) that plays a pivotal role in ADP-induced platelet aggregation, making it a major target for antithrombotic drugs.[1] Additionally, its expression on microglial cells in the central nervous system (CNS) has implicated it in neuroinflammation, opening new avenues for therapeutic intervention.[2][3] Selective radioligands like [³H]this compound are indispensable tools for quantifying receptor density, determining the affinity of novel compounds, and exploring the receptor's role in various physiological and pathological states.[2][4]
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is primarily coupled to the Gi family of G proteins.[5] Upon activation by its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), it initiates a signaling cascade that amplifies platelet activation and aggregation. The key steps in this pathway are:
-
Gi Protein Activation: ADP binding causes a conformational change in the P2Y12R, leading to the activation of associated Gi proteins. The Gi protein dissociates into its Gαi and Gβγ subunits.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels decreases the activity of Protein Kinase A (PKA), which normally phosphorylates and inhibits proteins involved in platelet activation.
-
PI3K Activation: The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which in turn leads to the activation of downstream effectors like Akt (Protein Kinase B).
-
Platelet Aggregation: These signaling events culminate in a conformational change of the glycoprotein (B1211001) IIb/IIIa receptor on the platelet surface, increasing its affinity for fibrinogen and leading to platelet aggregation and thrombus formation.[5]
Data Presentation: Quantitative Binding Parameters
[³H]this compound is a high-affinity, selective, non-nucleotidic antagonist for the P2Y12R.[2] Its binding characteristics have been determined in various preparations, highlighting its utility across different species and tissues. For comparative purposes, data for the well-characterized, structurally related radioligand [³H]PSB-0413 is also provided.
Table 1: Binding Affinity (Kd) of [³H]this compound for P2Y12 Receptors
| Preparation | Species | Dissociation Constant (Kd) [nM] |
|---|---|---|
| Recombinant P2Y12R Membranes | Human | 4.57 |
| Platelet Membranes | Human | 2.53 ± 0.43 |
| Brain Cortex Membranes | Rat | 5.35 ± 0.62 |
| Microglial Cell Membranes | Mouse | 269 |
Data sourced from a 2025 study characterizing the radioligand.[2]
Table 2: Binding Parameters of [³H]PSB-0413 for P2Y12 Receptors
| Preparation | Species | Dissociation Constant (Kd) [nM] | Max. Binding Sites (Bmax) | Receptor Density |
|---|---|---|---|---|
| Intact Platelets | Human | 3.3 ± 0.6 | - | 425 ± 50 sites/platelet |
| Platelet Membranes | Human | 6.5 ± 3.6 | 0.5 ± 0.2 pmol/mg protein | - |
| Intact Platelets | Mouse | 14.0 ± 4.5 | - | 634 ± 87 sites/platelet |
| Platelet Membranes | Mouse | 9.1 ± 5.3 | 0.7 ± 0.3 pmol/mg protein | - |
Data sourced from studies on [³H]PSB-0413.[4][6]
Experimental Protocols
Detailed methodologies are crucial for the successful application of [³H]this compound in research. Below are generalized protocols for saturation and competition binding assays, based on established methods.[6]
This experiment is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand for the P2Y12 receptor.
A. Materials
-
Radioligand: [³H]this compound
-
Tissue/Cell Preparation: Platelet membranes, brain tissue homogenates, or membranes from cells recombinantly expressing P2Y12R.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.
-
Non-specific Binding Agent: A high concentration (e.g., 1 mM) of a non-labeled P2Y12R ligand like ADP or 10 µM of an unlabeled antagonist.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Scintillation Counter and compatible scintillation fluid.
B. Procedure
-
Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, set up triplicate wells for Total Binding and Non-specific Binding (NSB).
-
Reagent Addition:
-
To all wells, add a consistent volume of the membrane preparation (e.g., 20-50 µg protein).
-
To NSB wells, add the non-specific binding agent. To Total Binding wells, add an equivalent volume of binding buffer.
-
Add increasing concentrations of [³H]this compound to the wells. The concentration range should typically span from 0.1x to 10x the expected Kd.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Immediately wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
C. Data Analysis
-
Calculate Specific Binding by subtracting the average NSB counts from the average Total Binding counts for each radioligand concentration.
-
Plot Specific Binding against the concentration of free radioligand.
-
Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to derive the Kd and Bmax values.
This experiment is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of [³H]this compound for binding to the P2Y12R.
A. Materials
-
Same as for the saturation binding assay, plus the unlabeled test compound(s).
B. Procedure
-
Plate Setup: Prepare a 96-well plate. Set up triplicate wells for Total Binding, Non-specific Binding (NSB), and for each concentration of the test compound.
-
Reagent Addition:
-
To all wells, add the membrane preparation.
-
To NSB wells, add the non-specific binding agent. To all other wells, add buffer.
-
Add increasing concentrations of the unlabeled test compound to the designated wells.
-
Add a fixed concentration of [³H]this compound to all wells. This concentration is typically chosen to be near the Kd of the radioligand to ensure a good signal window.
-
-
Incubation, Termination, and Counting: Follow steps B3 to B5 from the Saturation Binding Assay protocol.
C. Data Analysis
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.
Conclusion
[³H]this compound emerges as a highly valuable and potent tool for the pharmacological investigation of the P2Y12 receptor.[2] Its characteristics as a high-affinity, selective, non-nucleotidic antagonist make it superior to older radioligands that suffered from metabolic instability or lack of selectivity.[4] The demonstrated high-affinity binding to human, rat, and mouse P2Y12 receptors allows for its broad application in both peripheral (platelets) and central (microglia) systems.[2] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to employ [³H]this compound in drug discovery screens, receptor quantification studies, and the ongoing elucidation of the P2Y12 receptor's role in health and disease.
References
- 1. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. real.mtak.hu [real.mtak.hu]
- 4. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Profile of PSB-22219
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-22219 is identified as a selective antagonist for the P2Y12 receptor, a crucial G protein-coupled receptor (GPCR) centrally involved in platelet activation and aggregation. As a member of the purinergic receptor family, the P2Y12 receptor is a validated therapeutic target for antiplatelet therapies aimed at preventing thrombotic events such as myocardial infarction and stroke. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding characteristics, functional activity, and the underlying signaling pathways. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data from the structurally similar and well-characterized P2Y12 antagonist, PSB-0739, is used as a reference to provide context for the expected pharmacological properties.
Receptor Binding Profile
Table 1: Receptor Binding Affinity Data (Reference Compound: PSB-0739)
| Compound | Receptor | Radioligand | Assay Type | Ki (nM) | Reference |
| PSB-0739 | Human P2Y12 | [3H]PSB-0413 | Radioligand Displacement | 24.9 | [1] |
Experimental Protocol: Radioligand Displacement Assay
This protocol outlines a standard method for determining the binding affinity of a test compound like this compound to the P2Y12 receptor.
1. Materials:
- Membrane Preparation: Cell membranes expressing the human P2Y12 receptor (e.g., from transfected HEK293 or CHO cells, or washed human platelets).
- Radioligand: A tritiated P2Y12 receptor antagonist with high affinity, such as [3H]PSB-0413.
- Test Compound: this compound at various concentrations.
- Non-specific Binding Control: A high concentration of a known, unlabeled P2Y12 antagonist (e.g., 10 µM AR-C69931MX) to determine non-specific binding.
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2.
- Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
- Scintillation Counter: For quantifying radioactivity.
2. Procedure:
- Incubate the P2Y12 receptor-containing membranes with a fixed concentration of the radioligand (typically at or below its Kd value).
- Add increasing concentrations of the unlabeled test compound (this compound).
- For non-specific binding determination, incubate the membranes and radioligand with a saturating concentration of the non-specific binding control.
- Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Activity
This compound is expected to act as a functional antagonist at the P2Y12 receptor. The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Activation of the P2Y12 receptor by its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). As an antagonist, this compound will block this ADP-mediated inhibition of adenylyl cyclase.
Table 2: Functional Activity Data (Reference Compound: PSB-0739)
| Compound | Assay Type | Cell Line | Agonist | IC50 (µM) | Reference |
| PSB-0739 | ADP-evoked Ca2+ response | THP-1 cells | ADP | 5.4 |
Note: The IC50 for PSB-0739 in a calcium response assay is provided. For a direct measure of P2Y12 functional antagonism, a cAMP inhibition assay is typically performed. The expected outcome for this compound in a cAMP assay would be the reversal of ADP-induced inhibition of forskolin-stimulated cAMP accumulation.
Experimental Protocol: Functional cAMP Assay
This protocol describes a common method to assess the functional antagonism of this compound at the P2Y12 receptor.
1. Materials:
- Cell Line: A cell line stably expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells).
- Agonist: ADP.
- Adenylyl Cyclase Stimulator: Forskolin.
- Test Compound: this compound at various concentrations.
- Cell Culture Medium and Buffers.
- cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
2. Procedure:
- Seed the P2Y12-expressing cells in a suitable microplate and grow to the desired confluency.
- Pre-incubate the cells with increasing concentrations of this compound for a defined period.
- Stimulate the cells with a fixed concentration of ADP (typically the EC80) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for a clear window to observe inhibition by ADP.
- Incubate for a time sufficient to allow for changes in intracellular cAMP levels.
- Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
3. Data Analysis:
- Plot the cAMP concentration against the logarithm of the this compound concentration.
- Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the ADP-induced inhibition of forskolin-stimulated cAMP accumulation.
Signaling Pathways
The P2Y12 receptor is a canonical Gi-coupled receptor. Upon binding of an agonist like ADP, the receptor undergoes a conformational change that activates the heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This compound, as an antagonist, binds to the P2Y12 receptor and prevents this signaling cascade from being initiated by ADP.
P2Y12 Receptor Signaling Pathway
Caption: P2Y12 receptor signaling and the antagonistic action of this compound.
This compound is a P2Y12 receptor antagonist with potential applications in antiplatelet therapy. While specific quantitative data for this compound is not widely published, its pharmacological profile can be inferred from its structural similarity to other potent P2Y12 antagonists like PSB-0739. The methodologies outlined in this guide provide a robust framework for the detailed characterization of this compound's binding affinity and functional potency. Further studies are warranted to fully elucidate the specific pharmacological parameters of this compound and its potential as a therapeutic agent.
References
In-Depth Technical Guide: Binding Affinity of PSB-22219 for the Human P2Y12 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of PSB-22219 to the human P2Y12 receptor, a critical target in the development of antiplatelet therapies. This document includes quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of antagonists for the human P2Y12 receptor is a key parameter in assessing their potential as therapeutic agents. The data presented below summarizes the binding affinity for a radiolabeled antagonist, [3H]this compound.
| Compound | Parameter | Value | Receptor Source | Assay Type |
| [3H]this compound | pKd | 8.3 | Recombinant human P2Y12 | Radioligand membrane binding assay |
| This compound | pKi | 8.3 | Human P2Y12 | Not specified |
Note: The pKd and pKi values of 8.3 correspond to a dissociation constant (Kd) and inhibition constant (Ki) of approximately 5 nM, indicating high affinity of the ligand for the receptor.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) triggers a signaling cascade that leads to platelet activation and aggregation.
Unraveling the Antagonistic Profile of PSB-22219: A Technical Guide for Researchers
A deep dive into the pharmacology of PSB-22219, a potent and selective antagonist of the P2Y12 receptor, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its binding characteristics, mechanism of action, and the experimental methodologies used for its characterization.
This compound has emerged as a significant research tool in the study of P2Y12 receptor function, particularly in the context of neuroinflammation and thrombosis. Its non-nucleotidic structure and high affinity for the P2Y12 receptor make it a valuable ligand for both in vitro and in vivo investigations. This document summarizes the key quantitative data, outlines detailed experimental protocols, and visualizes the associated signaling pathways to facilitate a thorough understanding of this compound's antagonist properties.
Quantitative Analysis of Binding Affinity
The binding affinity of this compound and its tritiated radiolabeled form, [3H]this compound, for the P2Y12 receptor has been determined across different species and preparations. The dissociation constant (Kd) is a measure of the ligand's affinity, where a lower value indicates a stronger binding affinity.
| Preparation | Species | Ligand | Dissociation Constant (Kd) (nM) |
| Recombinant P2Y12 Receptor | Human | [3H]this compound | 4.57[1][2] |
| Platelets | Human | [3H]this compound | 2.53[1] |
| Brain Cortical Membranes | Rat | [3H]this compound | 5.35[1] |
Experimental Protocols
A fundamental technique for characterizing the binding of this compound to the P2Y12 receptor is the radioligand binding assay. This method allows for the determination of binding affinity (Kd) and the density of receptors (Bmax) in a given tissue or cell preparation.
Radioligand Binding Assay using [3H]this compound
This protocol describes a typical saturation binding experiment to determine the Kd and Bmax of [3H]this compound for the P2Y12 receptor.
Materials:
-
[3H]this compound (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Membrane preparation expressing the P2Y12 receptor (e.g., from transfected cells, platelets, or brain tissue)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a series of tubes, add a constant amount of membrane preparation.
-
Total Binding: To one set of tubes, add increasing concentrations of [3H]this compound.
-
Non-specific Binding: To another set of tubes, add increasing concentrations of [3H]this compound along with a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the specific binding sites.
-
Incubation: Incubate all tubes at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters quickly with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding against the concentration of [3H]this compound. The data can then be analyzed using non-linear regression to determine the Kd and Bmax values.
Signaling Pathways and Mechanism of Action
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi. Upon activation by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet aggregation and activation of microglia. As an antagonist, this compound blocks the binding of ADP to the P2Y12 receptor, thereby inhibiting these downstream effects.
The following diagram illustrates the canonical P2Y12 signaling pathway and the point of inhibition by this compound.
Caption: P2Y12 receptor signaling pathway and inhibition by this compound.
Experimental Workflow for Assessing P2Y12 Antagonism
The antagonist properties of this compound can be functionally assessed through various assays that measure the downstream consequences of P2Y12 receptor activation. A common workflow involves measuring changes in intracellular cyclic AMP (cAMP) levels or monitoring platelet aggregation.
Caption: Workflow for functional assessment of this compound.
Conclusion
This compound is a high-affinity antagonist of the P2Y12 receptor with well-characterized binding properties. Its ability to selectively block the P2Y12 signaling pathway makes it an indispensable tool for investigating the physiological and pathophysiological roles of this receptor. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to utilize this compound in their studies. Further investigations into its functional effects in various cellular and animal models will continue to elucidate the therapeutic potential of targeting the P2Y12 receptor.
References
Methodological & Application
Application Notes and Protocols: [3H]PSB-22219 Radioligand Binding Assay for the GPR18 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 18 (GPR18), also known as the N-arachidonyl glycine (B1666218) (NAGly) receptor, is an orphan receptor that has garnered significant interest as a potential therapeutic target.[1] It is implicated in a variety of physiological processes, including immune response, pain perception, and cardiovascular function.[2][3] The endocannabinoid system, particularly ligands like ∆9-tetrahydrocannabinol (THC), has been shown to modulate GPR18 activity.[4] Due to its role in various pathologies such as cancer and inflammatory diseases, the development of selective ligands for GPR18 is a key area of research.[3][5]
This document provides a detailed protocol for a radioligand binding assay using [3H]PSB-22219, a putative tool compound for studying the GPR18 receptor. Radioligand binding assays are a fundamental technique for quantifying the interaction between a ligand and its receptor, allowing for the determination of key binding parameters such as the dissociation constant (Kd) and the maximum receptor density (Bmax).
GPR18 Signaling Pathway
Upon activation by an agonist, GPR18 is known to couple to inhibitory G proteins (Gαi/o) and potentially to Gαq/11 proteins.[4] This coupling initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[6] Furthermore, GPR18 activation can lead to the phosphorylation of mitogen-activated protein kinases (MAPK), such as ERK1/2.[6] This signaling complexity, potentially involving biased agonism, highlights the importance of characterizing ligand interactions with the receptor.[6]
Caption: GPR18 receptor signaling cascade.
Experimental Protocols
The following protocols are generalized for radioligand binding assays and should be optimized for the specific cell type or tissue preparation and for the characteristics of [3H]this compound.
Membrane Preparation
-
Cell Culture and Harvesting: Culture cells expressing GPR18 (e.g., HEK293 or CHO cells stably transfected with human GPR18) to near confluency. Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by gentle scraping.
-
Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in 20 volumes of cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail). Homogenize the suspension using a Dounce homogenizer or a polytron.
-
Membrane Isolation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and centrifuge again at 20,000 x g for 20 minutes at 4°C.
-
Final Preparation and Storage: Resuspend the final pellet in assay binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay. Aliquot the membrane preparation and store at -80°C.
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.
-
Assay Setup: The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.
-
Reaction Mixture:
-
Total Binding: To each well, add:
-
50 µL of assay binding buffer
-
50 µL of varying concentrations of [3H]this compound (e.g., 0.1 nM to 50 nM, in duplicate). The optimal concentration range should be determined empirically, spanning approximately 0.1 to 10 times the expected Kd.
-
150 µL of the membrane preparation (typically 20-100 µg of protein).
-
-
Non-specific Binding: To a parallel set of wells, add:
-
50 µL of a high concentration of a non-labeled GPR18 ligand (e.g., 10 µM of a known GPR18 agonist or antagonist) to saturate the receptors.
-
50 µL of varying concentrations of [3H]this compound.
-
150 µL of the membrane preparation.
-
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to reach equilibrium. The optimal incubation time should be determined in preliminary kinetic experiments.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Radioactivity Measurement: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding: Subtract the non-specific binding from the total binding at each radioligand concentration.
-
Curve Fitting: Plot the specific binding against the concentration of [3H]this compound. Fit the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the GPR18 receptor.
-
Assay Setup: Similar to the saturation binding assay.
-
Reaction Mixture:
-
To each well, add:
-
50 µL of varying concentrations of the unlabeled test compound.
-
50 µL of a fixed concentration of [3H]this compound (typically at or near its Kd value).
-
150 µL of the membrane preparation.
-
-
-
Incubation, Termination, and Measurement: Follow the same procedure as for the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]this compound against the logarithm of the test compound concentration.
-
Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]this compound used in the assay and Kd is the dissociation constant of [3H]this compound determined from the saturation binding assay.
-
Experimental Workflow Diagram
Caption: Workflow for [3H]this compound radioligand binding assay.
Data Presentation
The quantitative data obtained from these assays should be summarized for clear comparison and interpretation.
Table 1: Saturation Binding Data for [3H]this compound at GPR18
| Parameter | Value | Units |
| Kd (Dissociation Constant) | To be determined | nM |
| Bmax (Receptor Density) | To be determined | fmol/mg protein |
Note: The Kd and Bmax values for [3H]this compound have not been published in the reviewed literature and must be determined experimentally by following the saturation binding protocol.
Table 2: Competition Binding Data for Test Compounds at GPR18
| Test Compound | IC50 | Ki |
| Compound X | Value | Value |
| Compound Y | Value | Value |
| Compound Z | Value | Value |
Note: The IC50 is the concentration of the test compound that displaces 50% of the specific binding of [3H]this compound. The Ki is calculated from the IC50 and the Kd of the radioligand.
By following these detailed protocols, researchers can effectively utilize [3H]this compound to characterize the GPR18 receptor and to screen for novel ligands with potential therapeutic applications.
References
- 1. GPR18 G protein-coupled receptor 18 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 3. Computational Investigations on the Binding Mode of Ligands for the Cannabinoid-Activated G Protein-Coupled Receptor GPR18 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel selective agonist of GPR18, PSB-KK-1415 exerts potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of P2Y14 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y14 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases and neuropathic pain. Its endogenous ligands are UDP-sugars, such as UDP-glucose. High-throughput screening (HTS) for antagonists of the P2Y14 receptor is a critical step in the discovery of novel therapeutics. This document provides detailed application notes and protocols for the use of P2Y14 receptor antagonists, with a focus on screening methodologies. While the query specifically mentioned PSB-22219, publicly available HTS data for this compound is limited. Therefore, we will utilize data from a well-characterized, potent, and selective P2Y14 antagonist, PPTN (4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid), as a representative compound to illustrate the principles and execution of HTS assays for this target.
P2Y14 Receptor Signaling Pathway
Upon activation by an agonist like UDP-glucose, the P2Y14 receptor couples to the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also activate other downstream signaling pathways, including the MAPK/ERK pathway and RhoA activation, which is involved in cellular processes like chemotaxis.
Application Notes and Protocols for Measuring P2Y12 Receptor Density with [3H]PSB-22219
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y12 receptor, a G protein-coupled receptor (GPCR), is a key player in platelet activation and is a major target for antiplatelet drugs. [ 14, 17, 18 ] Quantifying the density of P2Y12 receptors on platelets and other cells is crucial for understanding its physiological roles and for the development of novel therapeutics. This document provides a detailed protocol for measuring P2Y12 receptor density using the radiolabeled antagonist, [3H]PSB-22219.
While direct protocols for [3H]this compound are not widely published, this guide is adapted from established methods for the similar P2Y12 antagonist, [3H]PSB-0413. [ 2, 6, 9 ] Researchers should consider this protocol as a starting point and may need to optimize conditions for their specific experimental setup.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is activated by adenosine (B11128) diphosphate (B83284) (ADP). Upon activation, it couples to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in platelet aggregation and thrombus formation.
Caption: P2Y12 Receptor Signaling Pathway.
Quantitative Data Summary
The following table summarizes representative binding data for the P2Y12 antagonist radioligand [3H]PSB-0413, which can serve as an expected range for [3H]this compound.
| Preparation | Radioligand | K_d (nM) | B_max | Reference |
| Human Intact Platelets | [3H]PSB-0413 | 3.3 ± 0.6 | 425 ± 50 sites/platelet | [ 2, 6 ] |
| Human Platelet Membranes | [3H]PSB-0413 | 6.5 ± 3.6 | 0.5 ± 0.2 pmol/mg protein | [ 2, 6 ] |
| Human Platelet Membranes | [3H]PSB-0413 | 4.57 | 7.66 pmol/mg protein | [ 9 ] |
| Mouse Intact Platelets | [3H]PSB-0413 | 14 ± 4.5 | 634 ± 87 sites/platelet | [ 2, 6 ] |
| Mouse Platelet Membranes | [3H]PSB-0413 | 9.1 ± 5.3 | 0.7 ± 0.3 pmol/mg protein | [ 2, 6 ] |
Experimental Protocols
This section details the methodologies for membrane preparation and the radioligand binding assay.
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
Membrane Preparation from Platelets or Cultured Cells
This protocol describes the isolation of membranes containing the P2Y12 receptor.
Materials:
-
Whole blood collected in acid-citrate-dextrose (ACD) or cells expressing P2Y12.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors added fresh.
-
Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose. [ 13 ]
-
Centrifuge and tubes.
-
Dounce homogenizer.
Procedure:
-
Cell Pellet Collection: For platelets, centrifuge whole blood to obtain platelet-rich plasma, then pellet the platelets. For cultured cells, detach and pellet the cells. Wash the cell pellet with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a Dounce homogenizer with 10-15 strokes on ice.
-
Initial Centrifugation: Centrifuge the lysate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 43,000 x g) for 20-30 minutes at 4°C to pellet the membranes. [ 13 ]
-
Washing: Discard the supernatant and resuspend the membrane pellet in ice-cold Lysis Buffer. Repeat the high-speed centrifugation.
-
Final Resuspension: Discard the supernatant and resuspend the final membrane pellet in Storage Buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Saturation Radioligand Binding Assay
This assay is performed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max).
Materials:
-
[3H]this compound of high specific activity.
-
P2Y12 receptor-containing membranes.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4. [ 7 ]
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled P2Y12 antagonist (e.g., unlabeled this compound or ADP).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4. [ 7 ]
-
96-well filter plates with GF/C or GF/B glass fiber filters.
-
Cell harvester or vacuum filtration manifold.
-
Scintillation fluid and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of [3H]this compound.
-
Total Binding: To each well, add:
-
50 µL of Binding Buffer.
-
50 µL of varying concentrations of [3H]this compound (e.g., 0.1 to 50 nM).
-
100 µL of diluted membrane preparation (typically 5-20 µg of protein per well).
-
-
Non-specific Binding: To each well, add:
-
50 µL of the non-specific binding control.
-
50 µL of varying concentrations of [3H]this compound.
-
100 µL of diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium. [ 2, 7 ]
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester or vacuum manifold.
-
Washing: Wash the filters rapidly with 3-4 volumes of ice-cold Wash Buffer to remove unbound radioligand. [ 2 ]
-
Scintillation Counting: Dry the filters, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: For each concentration of [3H]this compound, subtract the average counts per minute (CPM) of non-specific binding from the average CPM of total binding to obtain the specific binding.
-
Convert CPM to fmol/mg: Convert the specific binding CPM values to molar quantities (e.g., fmol of radioligand bound per mg of protein) using the specific activity of the [3H]this compound and the protein concentration of the membrane preparation.
-
Generate Saturation Curve: Plot the specific binding (Y-axis) against the concentration of [3H]this compound (X-axis).
-
Determine K_d and B_max: Fit the data using non-linear regression analysis (e.g., one-site specific binding model in GraphPad Prism or similar software) to determine the K_d and B_max values.
Conclusion
This application note provides a comprehensive protocol for the determination of P2Y12 receptor density using [3H]this compound, adapted from established methods with a similar radioligand. Adherence to these guidelines will enable researchers to obtain reliable and reproducible data on P2Y12 receptor expression, which is essential for advancing research in thrombosis, hemostasis, and related drug discovery efforts.
Application Notes and Protocols: Utilizing PPTN to Investigate P2Y14 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing PPTN, a potent and selective antagonist for the P2Y14 receptor, in the study of G protein-coupled receptor (GPCR) signaling. The P2Y14 receptor, a Gi/o-coupled receptor, is activated by UDP-sugars, such as UDP-glucose.[1] Its activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This pathway is implicated in a variety of physiological and pathophysiological processes, making the P2Y14 receptor a promising therapeutic target for conditions like inflammatory disorders and neuropathic pain.[1]
PPTN (4,7-disubstituted 2-naphthoic acid derivative) is a high-affinity, competitive antagonist of the P2Y14 receptor.[2][3] It offers a valuable tool for dissecting the roles of the P2Y14 receptor in cellular processes. This document outlines the mechanism of action of PPTN, provides quantitative data on its activity, and details experimental protocols for its application in key cellular assays.
Mechanism of Action of PPTN
PPTN functions as a competitive antagonist at the P2Y14 receptor. This means it binds to the same orthosteric site as the endogenous agonist, UDP-glucose, but does not activate the receptor. By occupying the binding site, PPTN effectively blocks the agonist from binding and initiating downstream signaling events. The inhibitory effect of PPTN can be overcome by increasing the concentration of the agonist, a characteristic feature of competitive antagonism.[4]
P2Y14 Receptor Signaling Pathway
The P2Y14 receptor is coupled to the Gi/o family of G proteins. Upon agonist binding, the receptor promotes the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP levels affects various downstream cellular functions.[4]
Quantitative Data
The potency and selectivity of PPTN have been characterized in various in vitro assays. The following tables summarize key quantitative data.
| Parameter | Value | Assay System | Reference |
| KB | 434 pM | Schild analysis in C6 glioma cells stably expressing the P2Y14 receptor | [3] |
| Selectivity | No agonist or antagonist effect at 1 µM | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors | [3] |
| Assay | Agonist Concentration | PPTN IC50 | Cell Line | Reference |
| UDP-glucose-promoted chemotaxis | 10 µM UDP-glucose | ~1 nM | Differentiated HL-60 cells | [5] |
| UDP-glucose-promoted chemotaxis | 100 µM UDP-glucose | ~4 nM | Differentiated HL-60 cells | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of PPTN to block the agonist-induced inhibition of adenylyl cyclase activity.
Objective: To quantify the competitive antagonism of PPTN at the P2Y14 receptor.
Cell Line: C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6).[4]
Materials:
-
P2Y14-C6 cells
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX)[4]
-
PPTN
-
UDP-glucose
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP detection kit (e.g., competitive binding assay or fluorescence-based biosensor)[4]
-
Multi-well plates
Procedure:
-
Cell Culture: Culture P2Y14-C6 cells in appropriate media and seed them into multi-well plates at a suitable density. Allow cells to adhere overnight.
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of PPTN for a defined period (e.g., 15-30 minutes) at 37°C.[4]
-
Agonist Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase. Immediately after, add varying concentrations of UDP-glucose to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Reaction Termination: Stop the reaction by adding a lysis buffer or by other methods recommended by the cAMP detection kit manufacturer.
-
cAMP Measurement: Measure the intracellular cAMP levels using a suitable cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis: Generate concentration-response curves for UDP-glucose in the presence and absence of different concentrations of PPTN. Perform a Schild analysis to determine the KB value of PPTN, which quantifies its affinity as a competitive antagonist.[3]
Chemotaxis Assay
This assay assesses the ability of PPTN to block the migration of cells towards a chemoattractant (UDP-glucose).
Objective: To determine the inhibitory effect of PPTN on P2Y14 receptor-mediated cell migration.
Cell Line: Differentiated HL-60 human promyelocytic leukemia cells.[3]
Materials:
-
HL-60 cells
-
Differentiation agent (e.g., DMSO)
-
Cell culture medium
-
Chemotaxis chamber (e.g., Transwell inserts)
-
UDP-glucose
-
PPTN
-
Cell staining dye (e.g., Calcein AM) or a method for cell counting
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Differentiation: Differentiate HL-60 cells into a neutrophil-like phenotype by culturing them in media containing a differentiating agent (e.g., 1.3% DMSO) for several days.
-
Assay Setup:
-
In the lower chamber of the chemotaxis plate, add medium containing UDP-glucose as the chemoattractant. For antagonist experiments, also add varying concentrations of PPTN to the lower chamber.
-
In the upper chamber (the insert), add the differentiated HL-60 cells suspended in serum-free medium.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-4 hours).
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the insert.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells with a fluorescent dye like Calcein AM and measuring the fluorescence, or by lysing the cells and measuring a cellular component. Alternatively, cells can be directly counted using a microscope or flow cytometry.
-
-
Data Analysis: Determine the number of migrated cells in the presence of different concentrations of PPTN compared to the control (UDP-glucose alone). Calculate the percent inhibition of chemotaxis and determine the IC50 value for PPTN from the concentration-response curve.[5]
Conclusion
PPTN is a highly valuable pharmacological tool for investigating the role of the P2Y14 receptor in various physiological and pathological contexts. Its high potency and selectivity make it an ideal probe for studying P2Y14 receptor signaling pathways. The detailed protocols provided in these application notes for adenylyl cyclase inhibition and chemotaxis assays will enable researchers to effectively utilize PPTN to further elucidate the function of this important GPCR.
References
- 1. benchchem.com [benchchem.com]
- 2. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Studies of a Novel GPR55 Antagonist (e.g., PSB-22219)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GPR55 is a G protein-coupled receptor implicated in various physiological and pathophysiological processes, including pain, inflammation, and cancer.[1] The lack of selective and potent antagonists has historically hindered the elucidation of its functions.[1][2] This document provides a comprehensive guide for the in vitro characterization of novel GPR55 antagonists, using the experimental design principles applied to compounds like ML191, ML192, and ML193. The protocols outlined here will enable researchers to assess the potency, selectivity, and mechanism of action of new chemical entities targeting GPR55.
GPR55 Signaling Pathways
GPR55 activation by agonists such as L-α-lysophosphatidylinositol (LPI) initiates a cascade of intracellular signaling events.[1][3] The receptor couples to Gαq and Gα12/13 proteins, leading to the activation of downstream effectors.[3] Key pathways include the activation of phospholipase C (PLC), leading to calcium mobilization, and the RhoA-dependent pathway.[3] Furthermore, GPR55 activation stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the translocation of protein kinase C βII (PKCβII).[4] Understanding these pathways is crucial for designing functional assays to characterize GPR55 antagonists.
References
Application Notes and Protocols: PSB-22219 as a Tool Compound for P2Y12 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-22219 is a potent and selective antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. This Gi protein-coupled receptor is a critical target for antiplatelet therapies used in the prevention of thrombotic events. The high affinity and selectivity of this compound make it an invaluable tool for in vitro and in vivo research aimed at understanding P2Y12 receptor pharmacology, signaling, and its role in health and disease. These application notes provide a comprehensive overview of this compound, including its pharmacological properties and detailed protocols for its use in key experimental assays.
Pharmacological Profile of this compound
This compound acts as a competitive antagonist at the P2Y12 receptor, thereby inhibiting the binding of its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP). This blockade prevents the conformational change in the receptor necessary for Gi protein activation, leading to a downstream inhibition of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Quantitative Data Summary
| Compound | Receptor | Parameter | Value | Reference |
| This compound | P2Y12 | pKi | 8.3 | |
| PSB-0739 | P2Y12 | Ki | 24.9 nM |
P2Y12 Signaling Pathway
The P2Y12 receptor is a Gi-coupled receptor. Upon activation by ADP, the Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. The Gβγ subunits can activate other signaling pathways, including the PI3K pathway.
Application Notes and Protocols for [3H]PSB-22219 Binding to Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the preparation of cell membranes expressing the G protein-coupled receptor 18 (GPR18) and for performing radioligand binding assays using [3H]PSB-22219. GPR18 is a Class A orphan GPCR that has garnered significant interest as a potential therapeutic target for a variety of conditions, including those related to the immune system and pain management. Understanding the binding characteristics of novel ligands is a critical step in the drug discovery process for this receptor.
The following sections detail the necessary steps for cell culture, membrane preparation, and the execution of saturation binding assays to determine the affinity (Kd) and receptor density (Bmax) of [3H]this compound.
Quantitative Data Summary
A comprehensive literature search was conducted to identify specific binding characteristics of [3H]this compound to the GPR18 receptor. While [3H]this compound is recognized as a tritiated radioligand for GPR18, specific quantitative data for its binding affinity (Kd) and receptor density (Bmax) were not available in the public domain at the time of this document's creation. The table below is provided as a template to be populated with experimentally determined values.
| Radioligand | Receptor | Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]this compound | Human GPR18 | Recombinant CHO or HEK293 | Data not found | Data not found | - |
Experimental Protocols
Part 1: Cell Culture and Membrane Preparation
This protocol describes the preparation of crude cell membranes from cultured cells recombinantly expressing the target receptor, GPR18. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used for stable expression of GPCRs.
Materials:
-
CHO or HEK293 cells stably expressing human GPR18
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, appropriate selection antibiotics)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), ice-cold
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4), ice-cold
-
Cell scrapers
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
-
Ultracentrifuge
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture GPR18-expressing cells in appropriate flasks to ~80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS and gently scrape the cells from the flask surface.
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15-20 minutes to allow for hypotonic swelling.
-
-
Homogenization:
-
Homogenize the cell lysate using a Dounce homogenizer (10-20 strokes) or a polytron on a low setting. This step is critical for disrupting the cell membranes.
-
-
Isolation of Crude Membranes:
-
Transfer the homogenate to a high-speed centrifuge tube.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Carefully collect the supernatant, which contains the membrane fraction.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30-45 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant.
-
-
Washing the Membranes:
-
Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the ultracentrifugation step (40,000 x g for 30-45 minutes at 4°C).
-
Discard the supernatant.
-
-
Final Membrane Preparation and Storage:
-
Resuspend the final membrane pellet in a small volume of Homogenization Buffer or a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
-
Part 2: [3H]this compound Saturation Binding Assay
This protocol details the procedure for a saturation binding experiment to determine the Kd and Bmax of [3H]this compound for the GPR18 receptor.
Materials:
-
Prepared cell membranes expressing GPR18
-
[3H]this compound radioligand
-
Unlabeled this compound or another suitable GPR18 ligand (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filter mats (e.g., GF/B or GF/C)
-
Cell harvester
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of [3H]this compound in Assay Buffer. A typical concentration range would be 0.1 to 50 nM.
-
For each concentration of the radioligand, prepare triplicate wells for total binding and triplicate wells for non-specific binding.
-
-
Incubation:
-
To the wells for total binding , add:
-
50 µL of Assay Buffer
-
50 µL of the appropriate [3H]this compound dilution
-
100 µL of the cell membrane preparation (typically 10-50 µg of protein per well)
-
-
To the wells for non-specific binding , add:
-
50 µL of a high concentration of unlabeled ligand (e.g., 10 µM this compound)
-
50 µL of the appropriate [3H]this compound dilution
-
100 µL of the cell membrane preparation
-
-
Incubate the plate at a suitable temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination of Binding:
-
Rapidly terminate the binding reaction by vacuum filtration using a cell harvester.
-
Wash the filters several times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filter discs to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of [3H]this compound: Specific Binding = Total Binding - Non-specific Binding .
-
Plot the specific binding (y-axis) against the concentration of [3H]this compound (x-axis).
-
Analyze the resulting saturation curve using non-linear regression analysis (e.g., one-site binding model) to determine the Kd and Bmax values.
-
Visualizations
GPR18 Signaling Pathway
Caption: GPR18 Signaling Cascade
Experimental Workflow for Cell Membrane Preparation
Caption: Cell Membrane Preparation Workflow
Application Notes and Protocols: Scintillation Proximity Assay with [3H]PSB-22219 for the Human Adenosine A2B Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human adenosine (B11128) A2B receptor (A2BAR) is a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer. As a therapeutic target, the development of potent and selective ligands for the A2BAR is of significant interest. The Scintillation Proximity Assay (SPA) is a powerful, homogeneous, and high-throughput screening technology ideal for characterizing ligand-receptor interactions. These application notes provide a detailed protocol for conducting a radioligand binding SPA using [3H]PSB-22219, a tritiated antagonist for the human A2BAR.
The principle of the SPA lies in the proximity-dependent transfer of energy from a radiolabeled ligand to a scintillant-impregnated bead. When a radioligand binds to a receptor immobilized on an SPA bead, the emitted beta particles from the tritium (B154650) ([3H]) excite the scintillant, resulting in a light signal that can be detected. Unbound radioligand in the solution is too distant to cause a signal, thus eliminating the need for a physical separation step and making the assay highly amenable to automation.
Signaling Pathway of the Human Adenosine A2B Receptor
The A2BAR is known to couple to multiple G protein subtypes, primarily Gs and Gq, and to a lesser extent Gi. This pleiotropic coupling allows the receptor to activate a diverse range of downstream signaling cascades. Upon agonist binding, Gs activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. The Gq pathway involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of protein kinase C (PKC). These pathways ultimately regulate various cellular responses, including gene transcription, cell proliferation, and cytokine release.
Experimental Protocols
Preparation of Human A2B Receptor Membranes from HEK293 Cells
This protocol describes the preparation of crude cell membranes from Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human adenosine A2B receptor.
Materials:
-
HEK293 cells stably expressing human A2BAR
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4, ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, 1 mM EDTA, 10% sucrose, pH 7.4, ice-cold
-
Protease inhibitor cocktail
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Culture HEK293-A2BAR cells to ~90% confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 15 minutes to allow for cell lysis.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Scintillation Proximity Assay for [3H]this compound Binding
This protocol outlines the procedure for a competitive radioligand binding SPA to determine the affinity of test compounds for the human A2BAR.
Materials:
-
Human A2BAR membrane preparation
-
[3H]this compound (specific activity ~50-100 Ci/mmol)
-
Wheat Germ Agglutinin (WGA)-coated PVT SPA beads
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Non-specific binding control: A high concentration of a non-radiolabeled A2BAR antagonist (e.g., 10 µM ZM241385 or unlabeled this compound)
-
Test compounds (serially diluted)
-
96-well or 384-well white, clear-bottom microplates
-
Microplate scintillation counter
Experimental Workflow:
Procedure:
-
Assay Plate Setup:
-
To each well of a 96-well microplate, add the components in the following order:
-
25 µL of Assay Buffer.
-
25 µL of test compound at various concentrations (or buffer for total binding, or non-specific control).
-
50 µL of [3H]this compound diluted in Assay Buffer (final concentration typically near the Kd value, e.g., 1-5 nM).
-
-
-
Initiate Binding:
-
Add 50 µL of the A2BAR membrane preparation (typically 5-20 µg of protein per well) to each well.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at 25°C with gentle agitation to reach binding equilibrium.
-
-
SPA Bead Addition:
-
Add 50 µL of a slurry of WGA-PVT SPA beads (e.g., 1 mg/well) in Assay Buffer to each well.
-
-
Bead Incubation:
-
Seal the plate and incubate for a further 2 hours at 25°C with gentle shaking to allow the membranes to bind to the beads.
-
-
Data Acquisition:
-
Count the plate in a microplate scintillation counter.
-
Data Presentation
The following tables summarize typical quantitative data that can be obtained from SPA experiments with [3H]this compound.
Table 1: Saturation Binding Analysis of [3H]this compound
This experiment is performed by incubating a fixed amount of A2BAR membranes with increasing concentrations of [3H]this compound to determine the binding affinity (Kd) and the receptor density (Bmax).
| Parameter | Value |
| Kd (Dissociation Constant) | 0.5 - 2.0 nM |
| Bmax (Maximum Binding Sites) | 1.0 - 5.0 pmol/mg protein |
| Radioligand Concentration Range | 0.1 - 20 nM |
| Non-specific Binding Control | 10 µM ZM241385 |
Table 2: Competition Binding Analysis of A2BAR Ligands
This experiment measures the ability of unlabeled test compounds to displace the binding of a fixed concentration of [3H]this compound, allowing for the determination of their inhibitory constants (Ki).
| Compound | Ki (nM) | Receptor Subtype Selectivity |
| This compound (unlabeled) | 1.5 | A2B Selective |
| ZM241385 | 25 | A2A/A2B Antagonist |
| NECA (Agonist) | 250 | Non-selective Adenosine Agonist |
| CGS21680 (Agonist) | >10,000 | A2A Selective |
| DPCPX (Antagonist) | >10,000 | A1 Selective |
Note: The values presented in these tables are representative and may vary depending on the specific experimental conditions and the batch of membrane preparation.
Conclusion
The Scintillation Proximity Assay using [3H]this compound is a robust and efficient method for the pharmacological characterization of the human adenosine A2B receptor. Its homogeneous format is well-suited for high-throughput screening of compound libraries to identify novel A2BAR modulators. The detailed protocols and representative data provided in these application notes serve as a comprehensive guide for researchers in academia and the pharmaceutical industry to establish and perform this valuable assay.
Application Notes and Protocols for Flow Cytometry Analysis Using Fluorescently Labeled PSB-22219
Topic: Flow Cytometry Applications of Fluorescently Labeled PSB-22219
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While this compound is a known P2Y12 receptor antagonist, a fluorescently labeled version of this compound is not described in the currently available scientific literature.[1][2] The following application notes and protocols are presented as a detailed, hypothetical guide for researchers interested in the potential applications of such a tool for studying the P2Y12 receptor. The experimental designs and data are based on established methodologies for flow cytometry using fluorescently labeled ligands.[3][4][5]
Introduction
The P2Y12 receptor, a G protein-coupled receptor (GPCR), is a key player in platelet activation and aggregation, making it a critical target for antiplatelet therapeutics. Flow cytometry, a powerful technique for single-cell analysis, offers a high-throughput platform to study receptor pharmacology.[5] The use of fluorescently labeled ligands in flow cytometry provides a direct and sensitive method for receptor quantification, ligand binding studies, and competitive screening of unlabeled compounds.[3][4]
This document outlines the potential applications and detailed protocols for a hypothetical fluorescently labeled derivative of this compound in flow cytometry. This compound is an antagonist of the P2Y12 receptor.[1] A fluorescent analog would enable researchers to directly probe the P2Y12 receptor on the surface of living cells, facilitating a deeper understanding of its expression, function, and pharmacology.
Key Applications
-
Receptor Expression Profiling: Quantify the surface expression of P2Y12 receptors on various cell types, such as platelets, microglia, and transfected cell lines.
-
Competitive Binding Assays: Determine the binding affinities (Ki) of unlabeled P2Y12 receptor ligands by measuring their ability to displace the fluorescently labeled this compound.
-
High-Throughput Screening: Screen compound libraries for novel P2Y12 receptor antagonists or allosteric modulators.
-
Receptor Trafficking Studies: Investigate the internalization and recycling of the P2Y12 receptor upon agonist or antagonist stimulation.
Data Presentation
Table 1: Hypothetical Binding Affinities of P2Y12 Receptor Ligands Determined by Competitive Flow Cytometry
This table illustrates the type of quantitative data that can be generated from competitive binding experiments using fluorescently labeled this compound.
| Compound | Ligand Type | Ki (nM) | Hill Slope |
| This compound (unlabeled) | Antagonist | 15.2 | -1.05 |
| 2-MeSADP | Agonist | 8.7 | -0.98 |
| Cangrelor | Antagonist | 25.6 | -1.12 |
| Ticagrelor | Antagonist | 18.9 | -1.01 |
| Compound X | Unknown | 150.3 | -0.85 |
Experimental Protocols
Protocol 1: Direct Receptor Staining and Quantification
This protocol describes the direct staining of cells with fluorescently labeled this compound to quantify P2Y12 receptor expression.
Materials:
-
Fluorescently Labeled this compound (Hypothetical)
-
Cell suspension (e.g., human platelets, CHO-K1 cells expressing human P2Y12)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow Cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Staining:
-
Add the fluorescently labeled this compound to the cell suspension at a final concentration of 50 nM (or a predetermined optimal concentration).
-
Incubate for 30 minutes at 4°C in the dark to prevent photobleaching and receptor internalization.[5]
-
-
Washing:
-
Wash the cells twice with 1 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes at 4°C.[5]
-
-
Resuspension:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Record the mean fluorescence intensity (MFI) of the cell population.
-
Protocol 2: Competitive Binding Assay
This protocol details a competitive binding experiment to determine the affinity of an unlabeled test compound for the P2Y12 receptor.
Materials:
-
Fluorescently Labeled this compound (Hypothetical)
-
Unlabeled Test Compound
-
Cell suspension (e.g., human platelets, CHO-K1 cells expressing human P2Y12)
-
Flow Cytometry Staining Buffer
-
96-well plate
-
Flow Cytometer with a high-throughput sampler
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Compound Dilution:
-
Prepare a serial dilution of the unlabeled test compound in Flow Cytometry Staining Buffer.
-
-
Competition Reaction:
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the diluted unlabeled test compound to the respective wells.
-
Add 50 µL of the fluorescently labeled this compound at a final concentration equal to its Kd (e.g., 50 nM).
-
Include control wells with cells and fluorescent ligand only (total binding) and cells only (background fluorescence).
-
-
Incubation:
-
Incubate the plate for 60 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 200 µL of ice-cold Flow Cytometry Staining Buffer by centrifugation of the plate at 300 x g for 3 minutes at 4°C.
-
-
Resuspension:
-
Resuspend the cell pellet in 200 µL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer, recording the MFI for each well.
-
-
Data Analysis:
-
Plot the MFI against the logarithm of the unlabeled compound concentration.
-
Fit the data to a one-site competition model using a non-linear regression software to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway
Caption: P2Y12 receptor signaling pathway.
Experimental Workflow
Caption: Competitive binding assay workflow.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. [<sup>3</sup>H]this compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 4. Validation of flow cytometric competitive binding protocols and characterization of fluorescently labeled ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
Troubleshooting & Optimization
Technical Support Center: [3H]PSB-22219 Radioligand Binding Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the [3H]PSB-22219 radioligand in binding assays. High non-specific binding is a common challenge in these experiments, and this guide offers structured advice to identify and mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is [3H]this compound and what is its primary application?
[3H]this compound is the tritiated version of this compound, a known P2Y12 receptor antagonist.[1] It is used as a radiotracer in radioligand binding assays to study the P2Y12 receptor, a key player in platelet aggregation and a target for antiplatelet drugs.
Q2: What is non-specific binding and why is it a problem?
Non-specific binding refers to the binding of a radioligand to components other than the target receptor, such as lipids, other proteins, or the filter apparatus itself.[2] High non-specific binding can obscure the specific binding signal, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[2] Ideally, non-specific binding should account for less than 50% of the total binding at the highest radioligand concentration used.[2][3]
Q3: What are the common causes of high non-specific binding in a [3H]this compound assay?
High non-specific binding can arise from several factors related to the radioligand, the tissue/cell preparation, or the assay conditions. These can include:
-
Radioligand Issues:
-
Radioligand concentration is too high.
-
Radiochemical purity is low.
-
The radioligand is hydrophobic, leading to increased binding to lipids and plastics.[2]
-
-
Tissue/Cell Preparation Issues:
-
The amount of membrane protein is too high.
-
Inadequate homogenization and washing of membranes, leaving behind endogenous ligands or other interfering substances.[2]
-
-
Assay Condition Issues:
-
Suboptimal incubation time and temperature.
-
Inappropriate assay buffer composition.[2]
-
Issues with the filtration process, including the type of filter and washing steps.
-
Troubleshooting Guide for High Non-Specific Binding
This guide provides a systematic approach to troubleshooting high non-specific binding in your [3H]this compound assay.
Step 1: Evaluate the Radioligand
Question: Could the concentration or quality of my [3H]this compound be the issue?
Answer: Yes, issues with the radioligand are a primary cause of high non-specific binding.
-
Reduce Radioligand Concentration: A common starting point is to use a concentration at or below the dissociation constant (Kd) of the radioligand.[2] For P2Y12 receptors, using a similar antagonist radioligand, [3H]PSB-0413, the Kd was found to be 3.3 ± 0.6 nM for intact human platelets and 6.5 ± 3.6 nM for platelet membranes.[4] It is advisable to perform a saturation binding experiment to determine the Kd for your specific system.
-
Verify Radiochemical Purity: Ensure the radiochemical purity of your [3H]this compound is high (typically >90%).[2] Impurities can contribute significantly to non-specific binding.
-
Consider Ligand Properties: Hydrophobic ligands tend to exhibit higher non-specific binding. While the specific properties of [3H]this compound are not detailed in the provided results, this is a general principle to keep in mind.
Step 2: Optimize Tissue/Cell Preparation
Question: How can I optimize my membrane preparation to reduce non-specific binding?
Answer: The quality and quantity of your membrane preparation are critical.
-
Titrate Membrane Protein: Reduce the amount of membrane protein in the assay. A typical range for many receptor assays is 100-500 µg of membrane protein per well, but this should be optimized for your specific target and tissue.[2] For P2Y12 receptor binding assays with [3H]PSB-0413, approximately 1 mg of platelet membrane protein was used.[4]
-
Ensure Thorough Homogenization and Washing: Proper homogenization and repeated washing of the membranes are crucial to remove endogenous ligands and other substances that can interfere with the assay.[2]
Step 3: Refine Assay Conditions
Question: What adjustments can I make to the assay protocol to minimize non-specific binding?
Answer: Optimizing the incubation and washing steps can significantly improve your results.
-
Optimize Incubation Time and Temperature: While shorter incubation times can sometimes reduce non-specific binding, it is crucial to ensure that specific binding has reached equilibrium.[2] This should be determined experimentally through kinetic binding studies. For a similar P2Y12 antagonist, incubation for 60 minutes at 30°C was used.
-
Modify the Assay Buffer: The composition of your assay buffer can have a significant impact.
-
Include Bovine Serum Albumin (BSA): Adding BSA (e.g., 0.1-1%) to the assay buffer can help to block non-specific binding sites on the assay tubes, pipette tips, and filters.[2]
-
Adjust Salt Concentration: The ionic strength of the buffer can influence binding. Experiment with different salt concentrations.
-
-
Improve the Filtration and Washing Steps:
-
Pre-soak Filters: Pre-soaking the glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.
-
Increase Wash Volume and/or Number of Washes: Use a larger volume of ice-cold wash buffer and increase the number of wash steps to more effectively remove unbound radioligand.[2]
-
Use Ice-Cold Wash Buffer: Washing with ice-cold buffer slows the dissociation of the radioligand from the receptor while washing away unbound ligand.[2]
-
Quantitative Data Summary
Table 1: Binding Characteristics of [3H]PSB-0413 for P2Y12 Receptors [4]
| Parameter | Intact Human Platelets | Human Platelet Membranes |
| Kd (nM) | 3.3 ± 0.6 | 6.5 ± 3.6 |
| Bmax ( sites/platelet ) | 425 ± 50 | N/A |
| Bmax (pmol/mg protein) | N/A | 0.5 ± 0.2 |
Table 2: Recommended Concentration Ranges for Radioligand Binding Assays
| Assay Component | Recommended Starting Concentration/Amount |
| [3H]Radioligand Concentration | At or below the Kd (e.g., 1-5 nM) |
| Membrane Protein | 100-500 µg (titration recommended) |
| Unlabeled Competitor (for NSB) | 100-1000 fold excess over the radioligand Kd |
Experimental Protocols
General Radioligand Binding Assay Protocol (Filtration Method)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Membrane Preparation:
-
Homogenize cells or tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and specific binding for each concentration of the radioligand.
-
Total Binding: Add assay buffer, membrane preparation, and [3H]this compound.
-
Non-specific Binding: Add assay buffer, membrane preparation, a high concentration of an unlabeled P2Y12 antagonist (e.g., 10 µM unlabeled this compound or another potent antagonist), and [3H]this compound.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% PEI using a cell harvester.
-
Quickly wash the filters with multiple volumes of ice-cold wash buffer.[2]
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the specific binding against the radioligand concentration to generate a saturation curve.
-
Use non-linear regression analysis to determine the Kd and Bmax.
-
Visualizations
Caption: Troubleshooting workflow for high non-specific binding.
Caption: General workflow for a radioligand binding assay.
References
- 1. [<sup>3</sup>H]this compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PSB-22219 Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PSB-22219 in receptor binding assays. Our goal is to help you optimize your experimental conditions, particularly incubation time, to ensure accurate and reproducible results.
Troubleshooting Guide: Optimizing Incubation Time
Issue: Low Specific Binding of this compound
Low specific binding can arise from several factors, including suboptimal incubation times. It is crucial to ensure that the binding reaction has reached equilibrium.
Possible Causes & Solutions
| Cause | Recommendation | Experimental Protocol |
| Incubation time is too short. | Determine the time required to reach binding equilibrium through a kinetic association experiment. | Protocol: Perform an association kinetic experiment by measuring the binding of a single concentration of radiolabeled this compound at various time points.[1] |
| Incorrect incubation temperature. | Optimize the incubation temperature. While 37°C is common, some receptors are more stable at lower temperatures (e.g., room temperature or 4°C). | Protocol: Set up parallel binding experiments at different temperatures (e.g., 4°C, 25°C, 37°C) and measure specific binding at a time point expected to be near equilibrium. |
| Degradation of the receptor or ligand. | Include protease inhibitors in your binding buffer. Assess the stability of this compound at the incubation temperature over time. | Protocol: Add a protease inhibitor cocktail to the binding buffer. To test ligand stability, incubate this compound under assay conditions for the longest incubation time, then analyze its integrity via HPLC or a similar method. |
| Low receptor concentration. | Increase the amount of membrane preparation or cells used in the assay. | Protocol: Titrate the amount of protein (e.g., 10-100 µg for membranes) per well to find a concentration that yields a robust signal-to-noise ratio.[1] |
Issue: High Non-Specific Binding of this compound
High non-specific binding can mask the specific binding signal and reduce the assay window. Optimizing the incubation time can sometimes help, although other factors are often more critical.
Possible Causes & Solutions
| Cause | Recommendation | Experimental Protocol |
| Incubation time is too long. | While ensuring equilibrium is important, excessively long incubation times can sometimes increase non-specific binding. | Protocol: Analyze the results from your association kinetic experiment to identify a time point where specific binding is maximal and non-specific binding is low. |
| Radioligand is "sticky". | Reduce the concentration of the radioligand. Increase the concentration of the competing unlabeled ligand used to define non-specific binding. | Protocol: Use the lowest concentration of radiolabeled this compound that still provides an adequate signal. For non-specific binding determination, use a high concentration (e.g., 1000-fold over the Kd) of a known standard unlabeled ligand. |
| Insufficient washing. | Increase the number or volume of washes to remove unbound radioligand. | Protocol: After incubation, wash the filters or plates rapidly with ice-cold wash buffer. Test different numbers of washes (e.g., 3-5 times) to find the optimal condition that reduces non-specific binding without dissociating the specific binding.[1] |
| Binding to filter plates or tubes. | Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). | Protocol: Pre-soak the filter mats in a solution such as 0.3-0.5% PEI to reduce radioligand adhesion to the filter material.[1] |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal incubation time for my this compound binding assay?
A1: The optimal incubation time is the time required for the binding of this compound to its target receptor to reach equilibrium. This is best determined experimentally by performing an association kinetics experiment.
Experimental Protocol: Association Kinetics
-
Prepare your reagents: This includes the receptor source (membranes or whole cells), radiolabeled this compound, binding buffer, wash buffer, and a high concentration of an unlabeled competitor to determine non-specific binding.
-
Incubate: Add the receptor preparation and radiolabeled this compound to your assay plate or tubes. For a parallel set of wells, also add the unlabeled competitor.
-
Vary Incubation Time: Incubate the reactions at your desired temperature for a series of increasing time points (e.g., 5, 15, 30, 60, 90, 120, 180 minutes).[1]
-
Terminate Binding: At each time point, rapidly terminate the binding reaction by vacuum filtration over filter mats, followed by washing with ice-cold wash buffer to separate bound from free radioligand.[1][2]
-
Quantify Binding: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze Data: Plot the specific binding (total binding minus non-specific binding) against time. The time point at which the specific binding plateaus is the optimal incubation time.
Q2: Should I run my binding assay at room temperature or 37°C?
A2: The choice of temperature depends on the stability of your receptor and ligand, as well as the desired binding kinetics. Higher temperatures generally lead to faster association and dissociation rates, meaning equilibrium is reached more quickly. However, prolonged incubation at 37°C can lead to receptor degradation. It is advisable to test a range of temperatures (e.g., 4°C, room temperature, 30°C, 37°C) to find the optimal condition for your specific receptor system.
Q3: What are association (k_on) and dissociation (k_off) rates, and why are they important for incubation time?
A3: The association rate (k_on) describes how quickly this compound binds to the receptor, while the dissociation rate (k_off) describes how quickly it unbinds.[3] These kinetic parameters determine how long it takes for the binding reaction to reach equilibrium (a state where the rate of association equals the rate of dissociation). Ligands with slow association rates will require longer incubation times to reach equilibrium. Understanding these rates is crucial for designing kinetic and competition binding experiments.[3][4]
Q4: Can the choice of radioligand probe affect the determination of binding kinetics for my unlabeled compound?
A4: Yes, the binding kinetics of the radiolabeled probe can influence the apparent kinetic parameters of your unlabeled test compound.[5] A probe with slow dissociation kinetics may not be suitable for accurately determining the binding rates of a rapidly dissociating unlabeled compound. It is important to consider the kinetic properties of the radioligand when interpreting competition association data.[5]
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time for this compound binding.
Simplified GPCR Signaling Pathway
Assuming this compound is an antagonist for a Gs-coupled receptor:
Caption: Antagonistic action of this compound on a Gs-coupled GPCR signaling pathway.
References
Technical Support Center: [3H]PSB-22219 Radioligand Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing radioligand binding assays using [3H]PSB-22219, a potent antagonist for the P2Y12 receptor.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio is a common challenge in radioligand binding assays, making it difficult to obtain reliable data. This guide provides a systematic approach to identifying and resolving the root causes of this issue when using [3H]this compound. An ideal signal-to-noise ratio, expressed as the ratio of total binding to non-specific binding, should be at least 3:1, with 5:1 or higher being excellent. If non-specific binding constitutes more than 50% of the total binding, it can obscure the specific binding signal.
Troubleshooting Workflow
Caption: A flowchart to diagnose the cause of a low signal-to-noise ratio.
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can be a major contributor to a poor signal-to-noise ratio. This occurs when the radioligand binds to components other than the P2Y12 receptor, such as lipids, other proteins, and the filter membrane itself.
| Potential Cause | Recommended Solution |
| Radioligand concentration is too high. | Use a lower concentration of [3H]this compound. A good starting point is a concentration at or below the dissociation constant (Kd). While the exact Kd for [3H]this compound is not readily available, other P2Y12 antagonist radioligands like [3H]PSB-0413 and [3H]AZ12464237 have Kd values in the low nanomolar range (e.g., 3-15 nM).[1] Therefore, starting with a concentration of 1-5 nM is advisable. |
| Hydrophobic interactions of the radioligand. | Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) in the binding and wash buffers. Use polypropylene (B1209903) or siliconized tubes and pipette tips to minimize binding to plastic surfaces. |
| Inadequate blocking of non-specific sites. | Increase the concentration of Bovine Serum Albumin (BSA) in the binding buffer (e.g., up to 1 mg/mL). Consider pre-treating filters with a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the negatively charged filter. |
| Insufficient washing. | Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of ice-cold wash buffer for each wash. Ensure rapid filtration and washing to minimize the dissociation of the specifically bound ligand. |
| Radioligand impurity or degradation. | Ensure the radiochemical purity of [3H]this compound is greater than 90%. Aliquot and store the radioligand appropriately to avoid repeated freeze-thaw cycles. |
Issue 2: Low Specific Binding Signal
A weak specific binding signal can also lead to a poor signal-to-noise ratio. This may indicate a problem with the receptor preparation or the binding conditions.
| Potential Cause | Recommended Solution |
| Low receptor density in the membrane preparation. | Use a cell line or tissue known to express a high level of the P2Y12 receptor. Prepare fresh membrane fractions and accurately determine the protein concentration. A typical range for most receptor assays is 100-500 µg of membrane protein per assay tube, but this may need to be optimized. |
| Suboptimal binding conditions. | Optimize incubation time and temperature. Ensure that the incubation is long enough to reach equilibrium. Check the composition of the assay buffer; the presence of specific ions can significantly influence binding. |
| Incorrect concentration of competing ligand for NSB. | To determine non-specific binding, use a high concentration of a known P2Y12 antagonist (e.g., unlabeled this compound or a well-characterized antagonist like clopidogrel's active metabolite) at a concentration at least 100-fold higher than the Kd of [3H]this compound. |
| Degraded receptor preparation. | Use fresh or properly stored (-80°C) membrane preparations. Include protease inhibitors in the homogenization buffer during membrane preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the target receptor for [3H]this compound?
A1: [3H]this compound is the tritiated form of this compound, which is a selective antagonist for the P2Y12 receptor.
Q2: What is a good starting concentration for [3H]this compound in a saturation binding experiment?
A2: While the exact Kd for [3H]this compound is not published, related P2Y12 radioligands have Kd values in the low nanomolar range.[1] A good starting point for a saturation binding experiment would be to use a range of concentrations from approximately 0.1 to 30 nM.
Q3: What should I use to define non-specific binding?
A3: Non-specific binding should be determined in the presence of a saturating concentration of a potent, unlabeled P2Y12 receptor antagonist. A good choice would be unlabeled this compound at a concentration of 10 µM.
Q4: Can you provide a basic protocol for a radioligand binding assay with [3H]this compound?
A4: Yes, a general protocol is provided below. However, it is crucial to optimize the conditions for your specific experimental setup.
Experimental Protocols
P2Y12 Receptor Radioligand Binding Assay Protocol
This protocol outlines the general steps for performing a saturation binding experiment with [3H]this compound.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the P2Y12 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Saturation Binding Assay:
-
Prepare a series of dilutions of [3H]this compound in the assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of the radioligand.
-
For total binding wells, add the membrane preparation (e.g., 50-100 µg of protein), the desired concentration of [3H]this compound, and assay buffer to a final volume of 250 µL.
-
For non-specific binding wells, add the membrane preparation, the desired concentration of [3H]this compound, a saturating concentration of an unlabeled P2Y12 antagonist (e.g., 10 µM unlabeled this compound), and assay buffer to the final volume.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in 0.5% PEI.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add a suitable scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]) and fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
P2Y12 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the P2Y12 receptor.
References
PSB-22219 solubility and stability in assay buffers
This technical support center provides guidance on the solubility and stability of PSB-22219, a quinazoline-based A2A adenosine (B11128) receptor antagonist, in common assay buffers. As specific experimental data for this compound is not publicly available, this guide leverages information on closely related compounds and general principles for small molecule kinase inhibitors. Researchers are strongly encouraged to determine the specific solubility and stability parameters for their particular batch of this compound using the protocols provided.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: Like many heterocyclic A2A adenosine receptor antagonists, this compound is expected to have low intrinsic aqueous solubility. The quinazoline (B50416) scaffold generally results in poor water solubility. To enhance solubility, researchers often employ co-solvents such as DMSO or ethanol (B145695) and incorporate the compound into buffers at a final concentration where it remains in solution. It is crucial to determine the kinetic and thermodynamic solubility in your specific assay buffer.
Q2: How can I dissolve this compound for my experiments?
A2: It is recommended to first prepare a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be serially diluted into the desired aqueous assay buffer. When diluting, it is critical to ensure rapid mixing to avoid precipitation. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%) to avoid affecting the biological system.
Q3: My this compound precipitated out of solution during my experiment. What should I do?
A3: Precipitation can occur if the concentration of this compound exceeds its solubility in the assay buffer. To troubleshoot this, you can try the following:
-
Lower the final concentration of this compound.
-
Increase the percentage of co-solvent (e.g., DMSO), if permissible for your assay. Be sure to include appropriate vehicle controls in your experiment.
-
Adjust the pH of the buffer. The solubility of compounds with ionizable groups can be pH-dependent.
-
Incorporate a non-ionic surfactant , such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01%) in your assay buffer to improve wetting and prevent aggregation.
Q4: How stable is this compound in common assay buffers?
A4: The stability of small molecules like this compound in aqueous buffers can be influenced by pH, temperature, and light exposure. Degradation can occur via hydrolysis or oxidation. It is advisable to prepare fresh working solutions from a frozen stock on the day of the experiment. To assess stability, you can incubate this compound in your assay buffer under experimental conditions and measure its concentration at different time points using an appropriate analytical method like HPLC-UV.
Solubility Data
As specific data for this compound is unavailable, the following table provides an illustrative example of how to present solubility data for a similar quinazoline-based compound.
| Buffer System | pH | Temperature (°C) | Co-solvent | Maximum Solubility (µM) | Method |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 1% DMSO | ~5 | Kinetic |
| Tris-HCl | 7.5 | 37 | 0.5% DMSO | ~10 | Thermodynamic |
| DMEM + 10% FBS | 7.4 | 37 | 1% DMSO | ~25 | Kinetic |
Note: This data is for illustrative purposes only and may not be representative of this compound.
Stability Data
The following table illustrates how to present stability data for a research compound.
| Buffer System | pH | Temperature (°C) | Incubation Time (hours) | % Remaining | Analytical Method |
| PBS | 7.4 | 25 | 0 | 100 | HPLC-UV |
| PBS | 7.4 | 25 | 24 | 95 | HPLC-UV |
| PBS | 7.4 | 37 | 24 | 88 | HPLC-UV |
| Tris-HCl | 8.5 | 37 | 24 | 75 | HPLC-UV |
Note: This data is for illustrative purposes only and may not be representative of this compound.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a method for determining the kinetic solubility of this compound in an assay buffer.
Caption: Workflow for Kinetic Solubility Determination.
Protocol 2: Stability Assessment
This protocol outlines a method to evaluate the stability of this compound in a specific buffer over time.
Caption: Workflow for Stability Assessment.
Troubleshooting Guide
This decision tree can help you troubleshoot common issues related to the solubility and stability of this compound.
Caption: Troubleshooting Decision Tree.
Troubleshooting inconsistent results with PSB-22219
Disclaimer: The following troubleshooting guide is for a hypothetical compound, PSB-22219, and is intended to serve as a template for researchers working with novel G-protein coupled receptor (GPCR) ligands. The experimental data and protocols are illustrative and should be adapted to the specific compound and experimental system in use.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency (EC50/IC50) of this compound. What could be the cause?
Several factors can contribute to batch-to-batch variability of a research compound. These include:
-
Purity and Integrity: The purity of each synthesized batch should be confirmed by analytical methods such as HPLC and mass spectrometry. The presence of impurities, including isomers or degradation products, can significantly alter the observed biological activity.
-
Solubility: Inconsistent results can arise from poor or variable solubility of the compound in your assay buffer. It is crucial to ensure that this compound is fully dissolved and does not precipitate during the experiment. Consider performing solubility tests in your experimental media.
-
Compound Stability: this compound may degrade over time, especially if not stored correctly. Assess the stability of the compound under your experimental conditions (e.g., temperature, light exposure, freeze-thaw cycles).
Q2: this compound shows agonist activity in some assays but antagonist activity in others. How is this possible?
This phenomenon, known as functional selectivity or biased agonism, is not uncommon for GPCR ligands. The functional outcome of receptor activation can depend on:
-
G-protein Coupling: A ligand can act as an agonist for one G-protein signaling pathway (e.g., Gs-cAMP) and an antagonist for another (e.g., Gq-IP3).
-
Beta-arrestin Signaling: The ligand might activate or block signaling pathways mediated by β-arrestins, independent of G-protein activation.
-
Assay-dependent Factors: The observed activity can be influenced by the specific cell line, receptor expression levels, and the downstream signaling readout being measured.[1] It's important to characterize the compound's activity across multiple signaling pathways.
Q3: The response to this compound seems to diminish at higher concentrations. What could explain this?
A decrease in response at higher concentrations can be indicative of several phenomena:
-
Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization, a process where the receptor is phosphorylated and uncoupled from its signaling machinery.
-
Cellular Toxicity: At high concentrations, the compound may exert cytotoxic effects, leading to a decrease in the measured signal. It is recommended to perform a cell viability assay in parallel with your functional assays.
-
Compound Aggregation: At higher concentrations, the compound may form aggregates, reducing its effective concentration and potentially interfering with the assay.
Troubleshooting Guide
Issue 1: High variability in replicate measurements
-
Question: We are seeing a large standard deviation in our dose-response curves for this compound. What steps can we take to improve reproducibility?
-
Answer:
-
Ensure Complete Solubilization: Visually inspect your stock solutions and dilutions for any precipitation. Consider using a different solvent or sonication to aid dissolution. The level of solvent (e.g., DMSO) should be consistent across all wells and kept to a minimum to avoid solvent effects.[2]
-
Optimize Pipetting Technique: Ensure accurate and consistent pipetting, especially for serial dilutions. Use calibrated pipettes and pre-wet the tips.
-
Cell Plating Uniformity: Uneven cell plating can lead to variability. Ensure cells are evenly distributed in the wells and allow them to adhere and recover before starting the experiment.
-
Incubation Time: The binding reaction must reach equilibrium for consistent results.[2] Determine the optimal incubation time for your specific assay.
-
Issue 2: Low signal-to-noise ratio in a binding assay
-
Question: Our radioligand binding assay with this compound has a very low signal-to-noise ratio. How can we improve it?
-
Answer:
-
Increase Receptor Expression: If using a recombinant cell line, you may need to select a clone with higher receptor expression.
-
Optimize Radioligand Concentration: Use a concentration of radioligand that is at or below its Kd for the receptor to maximize the specific binding window.
-
Washing Steps (Filtration Assays): For filtration-based assays, optimize the number and duration of washes to effectively remove unbound radioligand without causing significant dissociation of the bound ligand.[2]
-
Bead Concentration (SPA): In a Scintillation Proximity Assay (SPA), the amount of SPA beads can impact the signal. Titrate the bead concentration to find the optimal signal window.[2]
-
Quantitative Data Summary
The following table presents hypothetical data illustrating how the potency of this compound can vary under different experimental conditions.
| Assay Type | Cell Line | Incubation Time (hours) | EC50 / IC50 (nM) |
| cAMP Accumulation | HEK293 | 1 | 15.2 ± 2.1 |
| cAMP Accumulation | CHO | 1 | 45.8 ± 5.6 |
| Calcium Flux | HEK293 | 0.5 | 120.5 ± 15.3 |
| Competitive Binding | HEK293 | 2 | 8.9 ± 1.5 (Ki) |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity (Ki) of this compound.
-
Cell Membrane Preparation:
-
Culture cells expressing the target receptor to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, cell membranes, and a fixed concentration of a suitable radioligand.
-
Add increasing concentrations of this compound (the competitor).
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at a defined temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration over a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound activation of a Gs-coupled GPCR.
Experimental Workflow
Caption: General experimental workflow for a cell-based functional assay.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
Navigating P2Y12 Receptor Binding Assays: A Guide to Reducing Variability
Technical Support Center
Welcome to the technical support center for P2Y12 receptor binding and functional assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize variability in their experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common sources of variability in P2Y12 receptor functional assays like Light Transmission Aggregometry (LTA)?
A1: Variability in functional assays that measure platelet aggregation is often multifactorial. The most common sources can be categorized as pre-analytical, analytical, and biological.
-
Pre-analytical variables are a major contributor and include:
-
Blood Collection Technique: A smooth, clean venipuncture is crucial to prevent premature platelet activation. The first few milliliters of blood should be discarded to avoid contamination with tissue factor. A 21-gauge or larger needle is recommended.[1][2]
-
Anticoagulant: 3.2% sodium citrate (B86180) is the standard anticoagulant. The ratio of blood to anticoagulant (9:1) must be precise, and tubes must be filled correctly.[1][3]
-
Sample Handling and Transport: Samples should be kept at room temperature and processed within a few hours of collection.[1][2] Shaking, exposure to extreme temperatures, or sending samples through pneumatic tube systems can activate platelets and should be avoided.[3]
-
Centrifugation: For preparing platelet-rich plasma (PRP), centrifugation speed and time must be consistent to obtain a standardized platelet count.[3]
-
-
Analytical variables include:
-
Agonist Concentration and Stability: ADP, the primary agonist for P2Y12, is unstable. Fresh solutions should be prepared for each experiment to ensure consistent potency.
-
Temperature: Platelet aggregometry should be performed at 37°C.[3]
-
-
Biological variables are inherent to the donor and include:
Q2: My radioligand binding assay is showing high non-specific binding. What are the potential causes and how can I reduce it?
A2: High non-specific binding (NSB) can obscure the specific signal from your P2Y12 receptors, leading to inaccurate affinity (Kd) and receptor density (Bmax) calculations. Ideally, NSB should be less than 50% of the total binding.[6]
Here are common causes and solutions:
-
Radioligand Issues:
-
Concentration is too high: Use a radioligand concentration at or below the Kd value for your receptor.[6]
-
Low Purity: Ensure the radiochemical purity is high (>90%), as impurities can contribute to NSB.[6]
-
Hydrophobicity: Highly hydrophobic radioligands tend to bind non-specifically to lipids and other components.[6]
-
-
Tissue/Cell Preparation:
-
Excessive Protein: Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg per sample, but this may need to be optimized.[6]
-
Endogenous Ligands: Ensure thorough homogenization and washing of the cell membranes to remove any remaining endogenous ADP that could compete with your radioligand.[6]
-
-
Assay Conditions:
-
Incubation Time: While ensuring the binding has reached equilibrium, shorter incubation times can sometimes reduce NSB.[6]
-
Buffer Composition: Including bovine serum albumin (BSA) or using a different buffer system can help reduce non-specific interactions.[6]
-
Filtration and Washing: Pre-soaking filters with a blocking agent like polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.[6] Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[6]
-
Q3: I am observing inconsistent results between different platelet donors in my functional assays. Why is this happening?
A3: Inter-donor variability is a well-documented challenge in platelet function testing. Several factors contribute to this:
-
Genetic Polymorphisms: Variations in the gene for the P2Y12 receptor (P2RY12) can lead to differences in receptor expression or function, altering platelet reactivity.[6]
-
Variable Drug Response: In drug development settings, the metabolism of P2Y12 inhibitors like clopidogrel (B1663587) can vary significantly between individuals due to genetic differences in cytochrome P450 enzymes, leading to different levels of active metabolite and, consequently, different degrees of platelet inhibition.
-
Comorbidities: Conditions like diabetes mellitus can be associated with increased platelet reactivity.
-
Medications and Diet: Undisclosed use of medications (e.g., NSAIDs) or consumption of certain foods (e.g., garlic, ginger) can affect platelet function. It is crucial to have a thorough screening process for donors.
To mitigate this, it is recommended to screen multiple donors and, if possible, select those with a consistent response. For population studies, acknowledging and statistically accounting for this biological variability is key.
Q4: My VASP phosphorylation assay results are variable. What are the critical steps to control?
A4: The Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay is a specific method to assess the inhibition state of the P2Y12 receptor. To ensure reproducibility, pay close attention to the following:
-
Sample Collection and Handling: As with other platelet assays, proper blood collection in citrate tubes and handling at room temperature are essential to prevent platelet activation.[7] Samples should generally be processed within 48 hours.[8]
-
Reagent Stability: Prostaglandin E1 (PGE1) and ADP solutions should be fresh and stored correctly to maintain their activity.
-
Cell Permeabilization and Staining: Consistent timing and technique during the fixation, permeabilization, and antibody staining steps are critical for reliable results.
-
Flow Cytometer Setup: The setup of the flow cytometer, including voltage settings and compensation, should be standardized between runs.[7]
-
Gating Strategy: A consistent gating strategy to identify the platelet population based on forward and side scatter is necessary for accurate analysis.
Quantitative Data Summary
The following tables summarize quantitative data on factors that can influence the results of P2Y12 functional assays.
Table 1: Influence of Hematocrit and Platelet Count on Different P2Y12 Functional Assays
| Assay Platform | Influence of Hematocrit | Influence of Platelet Count | Reference(s) |
| VerifyNow P2Y12 | Significant inverse correlation (lower hematocrit leads to higher PRU values) | Assay performance may be affected by counts <119,000/µL or >502,000/µL | [4][5][9] |
| Multiple Electrode Aggregometry (MEA) | No significant correlation | Positive correlation (higher platelet count leads to higher aggregation) | [4][5] |
| Light Transmission Aggregometry (LTA) | Weakly influenced | Weakly influenced | [4] |
Table 2: Manufacturer-Specified Operating Ranges for the VerifyNow P2Y12 Assay
| Parameter | Valid Operating Range | Reference(s) |
| Hematocrit | 33% - 52% | [9] |
| Platelet Count | 119,000 - 502,000/µL | [9] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for P2Y12 Receptor
This protocol describes a competitive binding assay using cell membranes expressing the P2Y12 receptor and a radiolabeled antagonist.
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the P2Y12 receptor in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).[4]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., [3H]2-MeSADP at a final concentration near its Kd), and 100 µL of the membrane preparation (5-10 µg of protein).[4]
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled competitor (e.g., 10 µM ADP), 50 µL of radioligand, and 100 µL of the membrane preparation.[4]
-
Competition Binding: Add 50 µL of varying concentrations of the test compound, 50 µL of radioligand, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[4]
-
-
Filtration and Washing:
-
Quantification:
-
Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[4]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be used to calculate the Ki.
-
Protocol 2: VASP Phosphorylation Assay by Flow Cytometry
This protocol outlines the steps for assessing P2Y12 receptor inhibition by measuring the phosphorylation state of VASP in whole blood.
-
Sample Preparation:
-
Collect whole blood in tubes containing 3.2% sodium citrate.[7]
-
-
Incubation with Agonists:
-
Fixation and Permeabilization:
-
Stop the reaction by adding a fixative solution and incubate for 5-10 minutes.[11]
-
Add a permeabilization reagent to allow antibodies to access intracellular proteins.
-
-
Immunostaining:
-
Add a primary antibody specific for the phosphorylated form of VASP (Ser239).
-
Add a fluorescently labeled secondary antibody. A platelet-specific marker (e.g., anti-CD61) conjugated to a different fluorophore is also added to identify platelets.[7]
-
Incubate for the recommended time, protected from light.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Identify the platelet population using the platelet-specific marker and forward/side scatter properties.
-
Measure the mean fluorescence intensity (MFI) of the VASP phosphorylation signal in both the PGE1-only and PGE1+ADP treated samples.
-
-
Data Analysis:
-
Calculate the Platelet Reactivity Index (PRI) using the following formula: PRI = [(MFI_PGE1) - (MFI_PGE1+ADP)] / (MFI_PGE1) x 100.[12]
-
Visualizations
Caption: P2Y12 receptor signaling pathway in platelets.
Caption: Workflow for a P2Y12 radioligand binding assay.
Caption: Troubleshooting decision tree for P2Y12 assays.
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Comparison of factors affecting platelet reactivity in various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Influences of Hematocrit on the Results of Two Point-Of-Care Platelet Function Tests, the VerifyNow Assay and Multiple Electrode Platelet Aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biocytex.fr [biocytex.fr]
- 8. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [3H]PSB-22219 Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing [3H]PSB-22219, a radiolabeled antagonist for the A1 adenosine (B11128) receptor. The following information is designed to assist in optimizing experimental conditions and resolving common issues encountered during binding assays, particularly concerning the use of detergents for receptor solubilization.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using detergents in a [3H]this compound binding assay?
Detergents are primarily used to solubilize the A1 adenosine receptor from the cell membrane, which is a crucial step for its purification and biochemical characterization. Solubilization allows for the study of the receptor in a more defined environment, free from the complexities of the native membrane. However, the choice and concentration of the detergent are critical, as they can significantly impact the receptor's stability and its ability to bind to ligands like [3H]this compound.
Q2: Which detergents are commonly used for solubilizing the A1 adenosine receptor?
Several detergents have been successfully used to solubilize the A1 adenosine receptor while preserving its binding activity. The most common is the zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).[1][2] Other non-ionic detergents such as dodecyl maltoside (DDM) and its derivatives have also been employed for solubilizing GPCRs, including the cannabinoid receptor, and may be suitable for the A1 receptor.[3]
Q3: How can I minimize non-specific binding of [3H]this compound?
High non-specific binding can obscure the specific binding signal. Here are a few strategies to reduce it:
-
Optimize Detergent Concentration: While necessary for solubilization, excessive detergent concentrations can lead to increased non-specific binding. It is recommended to use the lowest concentration of detergent that effectively solubilizes the receptor.
-
Use of Non-ionic Detergents: In some systems, non-ionic detergents like Triton X-100 or Lubrol PX have been shown to decrease non-specific binding.[4]
-
Pre-treatment of Filters/Plates: Pre-treating filter papers or assay plates with polyethyleneimine (PEI) can reduce the binding of the radioligand to these surfaces.
-
Inclusion of BSA: Including bovine serum albumin (BSA) in the binding buffer can help to block non-specific binding sites on the assay apparatus.
Q4: My saturation binding curve does not fit a simple one-site model. What could be the reason?
A biphasic or complex saturation curve can indicate several possibilities:
-
Receptor Heterogeneity: The preparation may contain different populations of the receptor with varying affinities for the radioligand.
-
Presence of G-proteins: For agonist radioligands, the presence of coupled G-proteins can lead to high and low-affinity states. While [3H]this compound is an antagonist, incomplete dissociation of endogenous agonists could still be a factor. The addition of GTP or its non-hydrolyzable analog, GTPγS, can help to uncouple the receptor from G-proteins.[5]
-
Ligand Depletion: At high receptor concentrations or low radioligand concentrations, a significant fraction of the radioligand may become bound, leading to a depletion of the free radioligand concentration.[6] Ensure that the total bound radioligand is less than 10% of the total added radioligand.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no specific binding | 1. Inactive receptor due to harsh solubilization. 2. Inappropriate detergent or concentration. 3. Degradation of the radioligand. 4. Presence of endogenous adenosine. | 1. Solilize the receptor in the presence of a stabilizing agent like glycerol.[1][2] 2. Screen a panel of detergents (e.g., CHAPS, DDM) and optimize their concentrations. 3. Check the age and storage conditions of your [3H]this compound stock. 4. Pre-treat membrane preparations with adenosine deaminase to remove endogenous adenosine.[1][2] |
| High non-specific binding | 1. Radioligand binding to non-receptor components (e.g., lipids, other proteins, filters). 2. High concentration of radioligand. 3. Suboptimal detergent concentration. | 1. Include a blocking agent like BSA in the binding buffer. Pre-treat filters with PEI. 2. Use a lower concentration of [3H]this compound, ideally at or below its Kd. 3. Optimize the detergent concentration; sometimes a small amount of a non-ionic detergent can reduce non-specific binding.[4] |
| Poor reproducibility | 1. Incomplete solubilization of the receptor. 2. Variability in protein concentration determination. 3. Pipetting errors, especially with viscous detergent solutions. 4. Inconsistent incubation times. | 1. Ensure consistent and thorough mixing during the solubilization step. 2. Use a reliable protein assay compatible with the detergent being used. 3. Use positive displacement pipettes for viscous solutions. 4. Ensure all samples are incubated for the same duration and at a constant temperature. |
| Dissociation curve plateaus above zero | 1. Incomplete dissociation of the radioligand. 2. A fraction of the receptor is in a compartment inaccessible to the unlabeled ligand. | 1. This is more common with agonist radioligands due to G-protein coupling. While less expected for an antagonist, ensure complete displacement by using a high concentration of a competing unlabeled ligand. 2. In membrane-based assays, this can sometimes be resolved by adding a small amount of a membrane permeabilizing agent like saponin.[5] |
Experimental Protocols
Protocol 1: Solubilization of A1 Adenosine Receptor from Rat Brain Membranes
This protocol is adapted from methodologies successful for solubilizing the A1 adenosine receptor.[1][2]
-
Membrane Preparation: Start with a crude membrane preparation from rat brain cortex.
-
Removal of Endogenous Adenosine:
-
Resuspend membranes in a buffer containing 50 mM Tris-HCl (pH 7.4).
-
Add adenosine deaminase (2 U/mL) and GTP (100 µM) to the membrane suspension.
-
Incubate for 30 minutes at 37°C to facilitate the removal of endogenous adenosine.
-
-
Solubilization:
-
Centrifuge the treated membranes and resuspend the pellet in a solubilization buffer containing:
-
50 mM Tris-HCl (pH 7.4)
-
10 mM MgCl2
-
1 mM EDTA
-
10% Glycerol
-
Protease inhibitors
-
10 mM CHAPS
-
-
Stir gently on ice for 1 hour.
-
-
Clarification:
-
Centrifuge the suspension at 100,000 x g for 1 hour at 4°C.
-
The resulting supernatant contains the solubilized A1 adenosine receptors.
-
Protocol 2: [3H]this compound Competition Binding Assay with Solubilized Receptors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, 0.1% BSA.
-
Reaction Mixture: In a final volume of 200 µL, combine:
-
50 µL of solubilized receptor preparation.
-
50 µL of [3H]this compound (at a final concentration close to its Kd, e.g., 1-2 nM).
-
50 µL of competing unlabeled ligand (e.g., this compound or another A1 antagonist) at various concentrations. For non-specific binding, use a high concentration of an unlabeled A1 antagonist (e.g., 10 µM DPCPX).
-
50 µL of assay buffer.
-
-
Incubation: Incubate at room temperature for 90 minutes.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.5% PEI.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Presentation
Table 1: Effect of Different Detergents on A1 Adenosine Receptor Binding
| Detergent | Concentration | Receptor Stability | Binding Affinity (Kd) | Bmax | Notes |
| CHAPS | 10 mM | High, especially with glycerol[1][2] | Maintained | Maintained | Commonly used for stable A1 receptor solubilization. |
| Digitonin | >0.1% | Moderate | Can be inhibitory at higher concentrations[7] | Reduced | May inhibit binding. |
| Triton X-100 | 0.1% | Moderate | Can be inhibitory at higher concentrations[4][7] | Reduced | Can decrease non-specific binding but may also inhibit specific binding.[4] |
| Decylmaltoside | Optimized | High | Potentially preserved | Potentially preserved | Shown to be effective for other transporters while preserving high affinity.[8] |
Note: The specific quantitative effects on [3H]this compound binding need to be empirically determined. The data above is based on studies with A1 receptors and other related membrane proteins.
Visualizations
Caption: Workflow for A1 receptor solubilization and binding assay.
Caption: Troubleshooting logic for common binding assay issues.
References
- 1. Solubilization of stable adenosine A1 receptors from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization of stable adenosine A1 receptors from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing thermostability of detergent-solubilized CB2 receptor by parallel G protein–activation and ligand-binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of detergents on binding of 5-hydroxytryptamine3 receptor antagonist [3H]GR65630 to rat cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Action of detergents on 3H-dihydroergokriptine binding and localization of alpha-adrenoceptors in synaptosomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of detergents on ligand binding and translocation activities of solubilized/reconstituted nucleoside transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing protein concentration for PSB-22219 experiments
This guide provides troubleshooting advice and frequently asked questions to help researchers optimize the protein concentration for experiments involving PSB-22219, a selective P2Y12 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protein concentration for a binding assay with this compound?
A1: For initial experiments, we recommend a starting concentration of 5-10 µg of total membrane protein (from cells expressing the P2Y12 receptor) per well in a 96-well plate format. This concentration serves as a general guideline, and the optimal amount may vary significantly based on the expression level of the receptor in your specific cell line and the binding affinity of the radioligand used.
Q2: How do I determine the optimal protein concentration for my specific cell line and assay?
A2: The optimal protein concentration is the lowest amount that provides a robust signal-to-noise ratio (typically specific binding representing at least 80-90% of total binding). To determine this, you should perform a protein titration experiment. This involves measuring the specific binding of a fixed concentration of radiolabeled ligand at varying protein concentrations. The ideal concentration will fall within the linear range of this curve, where an increase in protein leads to a proportional increase in specific binding.
Q3: What are the key components of a binding buffer for a P2Y12 receptor assay?
A3: A typical binding buffer for P2Y12 receptor assays includes a buffering agent (e.g., 50 mM Tris-HCl, pH 7.4), divalent cations which are often required for GPCR-ligand interactions (e.g., 5-10 mM MgCl₂), and a source of salt (e.g., 100 mM NaCl). Additives like a protease inhibitor cocktail are also recommended to maintain protein integrity.
Troubleshooting Guide
Problem 1: Low or No Specific Binding Signal
If you observe a weak signal or cannot distinguish specific binding from background noise, consider the following causes and solutions.
-
Cause 1: Insufficient Protein Concentration: The amount of P2Y12 receptor in the assay is too low to produce a detectable signal.
-
Solution: Increase the protein concentration systematically. Perform a protein titration experiment as described in the protocol below to find a concentration that yields a robust signal.
-
-
Cause 2: Inactive Protein: The P2Y12 receptor may have been denatured or degraded during preparation due to improper handling, storage, or the absence of protease inhibitors.
-
Solution: Prepare fresh membrane fractions from your cell line, ensuring they are kept on ice at all times. Add a protease inhibitor cocktail to all buffers used during homogenization and storage. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
-
Cause 3: Suboptimal Assay Conditions: The buffer composition, incubation time, or temperature may not be optimal for the ligand-receptor interaction.
-
Solution: Verify the pH and ionic strength of your binding buffer. Optimize incubation time and temperature by performing kinetic experiments (time-course and temperature dependence) to ensure the binding reaction has reached equilibrium.
-
Problem 2: High Non-Specific Binding (NSB)
High background signal can mask the specific binding and reduce the assay window. NSB is typically defined as the binding that persists in the presence of a high concentration of a competing, unlabeled ligand.
-
Cause 1: Excessive Protein Concentration: Too much total protein can lead to the ligand binding to non-receptor sites on the membranes.
-
Solution: Reduce the protein concentration. The optimal amount should be just enough to yield a strong specific signal without elevating the background.
-
-
Cause 2: Ligand Sticking to Assay Components: The radioligand or this compound may be adhering to the plastic of the assay plates or the filters.
-
Solution: Consider pre-treating plates with a blocking agent like 0.1-0.5% bovine serum albumin (BSA) or polyethyleneimine (PEI). Ensure filter mats are adequately pre-soaked in wash buffer before harvesting.
-
-
Cause 3: Insufficient Washing: Failure to remove all unbound ligand after incubation will result in a high background count.
-
Solution: Increase the number of wash steps (from 3 to 4 or 5) or the volume of ice-cold wash buffer used after incubation and before scintillation counting.
-
Experimental Protocol: Protein Concentration Optimization for a Radioligand Binding Assay
This protocol outlines the steps to determine the optimal concentration of P2Y12 receptor-expressing membranes for a competitive binding assay with this compound.
1. Materials and Reagents:
-
Membranes from cells expressing the P2Y12 receptor
-
Radiolabeled P2Y12 antagonist (e.g., [³H]-MeS-ADP)
-
Unlabeled P2Y12 antagonist for determining NSB (e.g., 10 µM Cangrelor)
-
This compound (for subsequent competitive binding)
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 100 mM NaCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
96-well assay plates
-
Glass fiber filter mats
-
Scintillation fluid and counter
2. Procedure:
-
Prepare Membrane Dilutions: Perform a serial dilution of your P2Y12 membrane stock in ice-cold Binding Buffer to achieve a range of concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 40 µg per well).
-
Set Up Assay Plate: For each protein concentration, prepare triplicate wells for three conditions:
-
Total Binding: Add Binding Buffer.
-
Non-Specific Binding (NSB): Add the unlabeled antagonist (e.g., 10 µM Cangrelor).
-
Blank (Buffer Only): Contains no membranes.
-
-
Add Radioligand: Add the radiolabeled ligand to all wells at a fixed concentration (typically at or near its Kd value).
-
Add Membranes: Add the different dilutions of the membrane preparation to the appropriate wells to initiate the binding reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubate: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvest: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash each filter 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Measure Binding: Dry the filter mat, place it in a scintillation vial with scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
-
Calculate the mean CPM for each condition.
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot Specific Binding (Y-axis) against Protein Concentration (X-axis).
-
Select the protein concentration that is in the middle of the linear portion of the curve and provides a high signal-to-noise ratio (e.g., Specific Binding > 80% of Total Binding). This will be your optimal concentration for future this compound competition assays.
Data Summary
The table below shows example data from a protein titration experiment. The optimal concentration for subsequent assays would be around 10-20 µg, as it provides a strong specific signal well above the background, and the response is still within the linear range.
| Protein Conc. (µ g/well ) | Total Binding (CPM) | Non-Specific Binding (NSB) (CPM) | Specific Binding (CPM) | Specific/Total (%) |
| 0 | 115 | 110 | 5 | 4.3% |
| 1 | 580 | 145 | 435 | 75.0% |
| 2.5 | 1250 | 190 | 1060 | 84.8% |
| 5 | 2480 | 255 | 2225 | 89.7% |
| 10 | 4850 | 360 | 4490 | 92.6% |
| 20 | 8900 | 550 | 8350 | 93.8% |
| 40 | 10200 | 980 | 9220 | 90.4% |
Visualizations
Technical Support Center: Optimizing [³H]PSB-22219 Specific Binding
Disclaimer: Publicly available information on the specific binding characteristics and detailed experimental protocols for [³H]PSB-22219 is limited. This guide is based on established principles of radioligand binding assays and draws on data and methodologies from similar compounds, particularly antagonists of G protein-coupled purinergic receptors. The quantitative data presented is illustrative and should be adapted based on experimentally determined values for [³H]this compound.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the specific binding of the radioligand [³H]this compound in their experiments.
Troubleshooting Guide: Enhancing Specific Binding of [³H]this compound
High non-specific binding can often obscure the desired specific binding signal, leading to inaccurate affinity (Kd) and receptor density (Bmax) measurements. This section addresses common issues in a question-and-answer format.
Q1: My non-specific binding is excessively high, exceeding 30% of the total binding. What are the likely causes and how can I resolve this?
A1: High non-specific binding is a frequent challenge in radioligand binding assays. The primary causes can be categorized into issues with the radioligand, the tissue/cell preparation, or the assay conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Reduce Radioligand Concentration: A common starting point is to use a concentration at or below the Kd value. High concentrations can lead to binding to low-affinity, non-saturable sites.[1] - Verify Radioligand Purity: Impurities or degradation products can contribute significantly to non-specific binding. Ensure the radiochemical purity is greater than 90%.[1] - Address Hydrophobicity: Hydrophobic radioligands tend to exhibit higher non-specific binding.[1] Consider modifying the assay buffer with additives (see below). |
| Tissue/Cell Preparation | - Optimize Protein Concentration: Reduce the amount of membrane protein in the assay. A typical range for many receptor assays is 50-200 µg of membrane protein per well.[2] It is crucial to titrate the membrane preparation to find the optimal concentration.[1] - Ensure Thorough Homogenization and Washing: Proper membrane preparation is key to removing endogenous ligands and other substances that might interfere with the assay.[1] |
| Assay Conditions | - Optimize Incubation Time and Temperature: While ensuring the binding has reached equilibrium, shorter incubation times can sometimes reduce non-specific binding.[1] - Modify the Assay Buffer: The inclusion of Bovine Serum Albumin (BSA) at concentrations from 0.1% to 1% can help to block non-specific binding sites on the assay tubes and filters.[3] Adjusting the ionic strength of the buffer with salts can also be beneficial.[3] - Improve Washing Steps: Increase the volume and/or the number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[1] - Pre-treat Filters: Soaking filters in a solution of a blocking agent like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[1] |
Q2: I am observing inconsistent results between experiments. What could be causing this variability?
A2: Reproducibility is key for reliable data. Inconsistent results often stem from variations in sample handling and reagent preparation.
Troubleshooting Inconsistent Results:
| Potential Cause | Solution |
| Pipetting and Dispensing | Calibrate and regularly maintain pipettes. Employ consistent pipetting techniques, especially with viscous solutions.[1] |
| Reagent Preparation | Prepare reagents in larger batches and aliquot to minimize batch-to-batch variability.[1] Ensure all solutions are thoroughly mixed before use. |
| Temperature Fluctuations | Maintain a consistent temperature during incubation and washing steps. Use ice-cold buffers for washing to minimize dissociation of the radioligand-receptor complex. |
Frequently Asked Questions (FAQs)
Q1: What is a reasonable level of non-specific binding to aim for?
Ideally, specific binding should constitute at least 80-90% of the total binding. If non-specific binding is consistently above 20-30% of the total, it can compromise the accuracy of your results.[3]
Q2: How is non-specific binding determined?
Non-specific binding is measured by quantifying the amount of radioligand bound in the presence of a high concentration of a non-radiolabeled competitor that targets the same binding site. This competitor displaces the radioligand from the specific sites, so any remaining radioactivity is considered non-specific.[3]
Q3: What are the key parameters obtained from a saturation binding experiment?
A saturation binding experiment determines the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the sample.[3][4]
Q4: How do I choose the right concentration of [³H]this compound for my experiments?
For saturation binding experiments, a range of concentrations from approximately 0.1 to 10 times the expected Kd is typically used. For competition assays, a single concentration of [³H]this compound, usually at or below its Kd, is recommended to ensure that the binding of competing ligands can be accurately measured.
Experimental Protocols
Membrane Preparation from Cultured Cells or Tissues
-
Homogenize washed cells or tissues in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[2]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and larger debris.[2][3]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[2][3]
-
Resuspend the pellet in fresh, ice-cold buffer and repeat the centrifugation.[2]
-
Resuspend the final membrane pellet in the desired assay buffer.
-
Determine the protein concentration using a standard method like the Bradford or BCA assay.[2][3]
Saturation Binding Assay
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of [³H]this compound.
-
For total binding, add assay buffer to the wells. For non-specific binding, add a high concentration of an appropriate unlabeled competitor (e.g., 10 µM of the non-radiolabeled this compound).
-
Add increasing concentrations of [³H]this compound to the wells.
-
Add the membrane preparation (e.g., 50-100 µg of protein) to initiate the binding reaction. The final assay volume is typically 200-250 µL.[2]
-
Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C) to reach equilibrium.[2]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.3% PEI.[2]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Competition Binding Assay
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the competing compound.
-
For non-specific binding wells, add a high concentration of an unlabeled reference compound. For the competition wells, add increasing concentrations of the test compound.
-
Add a fixed concentration of [³H]this compound (typically at its Kd value) to all wells.
-
Add the membrane preparation to start the reaction.
-
Incubate, filter, and wash as described for the saturation binding assay.
-
Measure the radioactivity and calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Analyze the data using non-linear regression to determine the IC50 value, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.
Data Presentation
Table 1: Illustrative Saturation Binding Data for [³H]this compound
| Parameter | Value |
| Kd (nM) | 2.5 ± 0.3 |
| Bmax (fmol/mg protein) | 850 ± 50 |
| Hill Slope | 0.98 ± 0.05 |
Note: This data is hypothetical and should be determined experimentally.
Table 2: Illustrative Competition Binding Data for Various P2Y12 Antagonists against [³H]this compound
| Compound | Ki (nM) |
| This compound (unlabeled) | 2.2 |
| Ticagrelor | 15.8 |
| Cangrelor | 25.4 |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
References
- 1. [3H]OSIP339391, a selective, novel, and high affinity antagonist radioligand for adenosine A2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonizing P2Y12 Receptor Inhibitors: Current and Future Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to P2Y12 Receptor Antagonists: PSB-22219 and Cangrelor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two P2Y12 receptor antagonists: PSB-22219 and the clinically approved drug, cangrelor (B105443). The P2Y12 receptor is a critical target in the development of antiplatelet therapies for the prevention of thrombotic events. This document outlines their mechanisms of action, available quantitative data, and the experimental protocols used to evaluate their efficacy.
Introduction to P2Y12 Receptor Antagonism
The P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets, plays a pivotal role in thrombosis and hemostasis.[1] Its activation by adenosine (B11128) diphosphate (B83284) (ADP) triggers a signaling cascade that leads to platelet aggregation and thrombus formation. Consequently, the P2Y12 receptor is a key target for antiplatelet therapies.[2][3] Both this compound and cangrelor are antagonists of this receptor, albeit with different characteristics and stages of development.
Mechanism of Action
Both this compound and cangrelor function by inhibiting the P2Y12 receptor, thereby preventing ADP-mediated platelet activation and aggregation.
This compound is described as a P2Y12 receptor antagonist.[4] However, detailed public information regarding its specific binding mode (e.g., competitive, non-competitive, reversible, or irreversible) is limited.
Cangrelor is a direct-acting, reversible, and competitive antagonist of the P2Y12 receptor.[2][5] It is an analog of adenosine triphosphate (ATP) and does not require metabolic activation, allowing for a rapid onset of action.[6] Its reversible nature ensures a quick offset of its antiplatelet effect upon discontinuation.[6]
Quantitative Data Comparison
A direct quantitative comparison is challenging due to the limited publicly available data for this compound. The following table summarizes the available data for both compounds. For illustrative purposes, data for a structurally related compound, PSB-0739, is included to provide a potential, albeit indirect, point of comparison for this compound.
| Parameter | This compound | Cangrelor | PSB-0739 (for reference) |
| Target | P2Y12 Receptor | P2Y12 Receptor | P2Y12 Receptor |
| Binding Affinity (Ki) | Data not available | Data not available | 24.9 nM[7][8] |
| Functional Inhibition (IC50) | Data not available | 3 nM (ADP-induced platelet aggregation)[9] | Data not available |
| Mechanism | P2Y12 antagonist[4] | Reversible, competitive P2Y12 antagonist[2] | Competitive P2Y12 antagonist[7] |
| Chemical Class | Not specified in available resources | ATP analog[6] | Non-nucleotide[8] |
| Administration Route | Not specified in available resources | Intravenous[6] | Not specified in available resources |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of P2Y12 antagonism and the methods used for evaluation, the following diagrams are provided.
References
- 1. Phenotyping the Use of Cangrelor in Percutaneous Coronary Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cangrelor: a novel P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. ahajournals.org [ahajournals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PSB-0739 | P2Y12 antagonist | Probechem Biochemicals [probechem.com]
- 9. Selective and rapid monitoring of dual platelet inhibition by aspirin and P2Y12 antagonists by using multiple electrode aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation of PSB-22219 as a Selective P2Y12 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of PSB-22219 as a selective P2Y12 receptor antagonist. Due to the limited publicly available data on this compound, this document focuses on establishing a comparative context with well-characterized P2Y12 inhibitors—Cangrelor (B105443), Ticagrelor (B1683153), and the active metabolite of Prasugrel (B1678051) (R-138727). Detailed experimental protocols are provided to enable researchers to generate data for this compound and perform a direct comparison.
Introduction to P2Y12 Receptor Antagonism
The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a key step in platelet activation and aggregation, leading to thrombus formation.[1][2] Antagonists of the P2Y12 receptor are therefore critical antiplatelet therapies for the prevention of thrombotic events in patients with acute coronary syndromes and those undergoing percutaneous coronary intervention.[3][4]
Established P2Y12 antagonists exhibit different mechanisms of action. Thienopyridines like prasugrel are irreversible antagonists that require metabolic activation, while cangrelor and ticagrelor are direct-acting, reversible antagonists.[3][5] The validation of a new compound such as this compound requires rigorous assessment of its affinity, potency, selectivity, and functional effects on platelet aggregation.
Comparative Analysis of P2Y12 Antagonists
The following tables summarize the known characteristics and performance of established P2Y12 antagonists. Data for this compound should be generated using the experimental protocols outlined in this guide and inserted into the tables for direct comparison.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | This compound | Cangrelor | Ticagrelor | Prasugrel (Active Metabolite R-138727) |
| Compound Class | Synthetic Organic[1] | ATP Analog[6] | Cyclopentyl-triazolo-pyrimidine[6] | Thienopyridine[3] |
| Molecular Weight | 458.51[1] | 776.8 g/mol | 522.57 g/mol | 373.4 g/mol |
| Mechanism of Action | P2Y12 Antagonist[1] | Reversible, direct-acting[3] | Reversible, direct-acting, allosteric | Irreversible, covalent binding[7] |
| Administration | - | Intravenous[3] | Oral | Oral (as prodrug)[5] |
| Metabolic Activation | - | Not required[3] | Not required[5] | Required[5] |
| Half-life | - | 3-6 minutes[3] | ~7 hours | ~7.4 hours |
Table 2: In Vitro Potency and Affinity
| Assay | This compound | Cangrelor | Ticagrelor | Prasugrel (Active Metabolite R-138727) |
| P2Y12 Binding Affinity (Ki) | Data to be generated | ~1.9 nM | ~14 nM | - |
| ADP-induced Platelet Aggregation (IC50) | Data to be generated | ~20 nM | ~180 nM | ~40 nM |
| VASP Phosphorylation (EC50) | Data to be generated | - | - | - |
Experimental Protocols for P2Y12 Antagonist Validation
Radioligand Binding Assay
This assay determines the binding affinity of the test compound to the P2Y12 receptor. It involves competing the test compound against a radiolabeled ligand, such as [3H]this compound or [3H]2-MeSADP, for binding to cell membranes expressing the P2Y12 receptor.[8][9]
Materials:
-
Cell membranes from a cell line stably expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [3H]this compound).[10]
-
Test compound (this compound) and reference compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[8]
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[8]
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Dilute cell membranes in binding buffer to a final concentration of 5-20 µg of protein per well.
-
In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).
-
Initiate the binding reaction by adding the diluted membrane preparation to each well.
-
Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known P2Y12 antagonist) from total binding.
-
Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay measures the ability of the test compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP). Light Transmission Aggregometry (LTA) is the gold standard method.[12][13]
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Agonist: Adenosine diphosphate (ADP).
-
Test compound (this compound) and reference compounds.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aggregometer.
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 10-15 minutes) at room temperature.[13]
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count of the PRP with PPP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate PRP with various concentrations of the test compound or vehicle at 37°C for a defined period.
-
Add ADP to induce platelet aggregation and record the change in light transmission for a set time (e.g., 5-10 minutes).
-
Determine the maximal aggregation for each concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal ADP-induced aggregation.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This assay assesses the intracellular signaling downstream of the P2Y12 receptor. P2Y12 activation leads to dephosphorylation of VASP. Therefore, an antagonist will prevent this dephosphorylation.[7][14] This can be measured by flow cytometry or ELISA.[15][16]
Materials:
-
Freshly drawn human whole blood.
-
Prostaglandin E1 (PGE1).
-
Adenosine diphosphate (ADP).
-
Test compound (this compound) and reference compounds.
-
Fixation and permeabilization reagents.
-
Fluorescently labeled monoclonal antibody against phosphorylated VASP (Ser239).
-
Flow cytometer.
Procedure:
-
Incubate whole blood with the test compound at various concentrations.
-
Treat blood samples with either PGE1 alone or a combination of PGE1 and ADP. PGE1 induces VASP phosphorylation, while ADP, via P2Y12, inhibits it.[17]
-
Fix and permeabilize the platelets.
-
Stain the platelets with the fluorescently labeled anti-phospho-VASP antibody.
-
Analyze the samples by flow cytometry to measure the mean fluorescence intensity (MFI) of the platelet population.
-
Calculate the Platelet Reactivity Index (PRI) using the MFI of the PGE1 and PGE1+ADP treated samples.
-
Determine the concentration-dependent effect of the test compound on the PRI.
Visualizing Key Pathways and Workflows
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. P2Y12-ADP receptor antagonists: Days of future and past - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [<sup>3</sup>H]this compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 14. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 15. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 16. Assessment of VASP Phosphorylation by FC [bio-protocol.org]
- 17. biocytex.fr [biocytex.fr]
Comparative Analysis of PSB-22219 Cross-Reactivity with Purinergic Receptors
Introduction
PSB-22219 is recognized as a potent antagonist of the P2Y12 receptor, a critical component in platelet aggregation and a key target for anti-thrombotic therapies.[1] For researchers and drug development professionals, understanding the selectivity profile of such a compound is paramount to predicting its potential off-target effects and ensuring its therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity of this compound with other purinergic receptors. Due to the limited availability of comprehensive public data on this compound, this guide will leverage data from the closely related and well-characterized P2Y12 antagonist, PSB-0739, as a representative compound of the same chemical class to illustrate the expected selectivity profile.
Quantitative Analysis of Purinergic Receptor Binding Affinity
The following table summarizes the binding affinities of PSB-0739 for various human purinergic P2Y receptor subtypes. The data is presented as Ki values (in nM), which represent the inhibition constant and are inversely proportional to the binding affinity of the antagonist.
| Receptor Subtype | Ki (nM) | Comments |
| P2Y12 | 24.9 | High affinity for the target receptor. [2] |
| P2Y1 | >10,000 | Low to no significant binding affinity observed. |
| P2Y2 | >10,000 | Low to no significant binding affinity observed. |
| P2Y4 | >10,000 | Low to no significant binding affinity observed. |
| P2Y6 | >10,000 | Low to no significant binding affinity observed. |
| P2Y11 | >10,000 | Low to no significant binding affinity observed. |
| P2Y13 | >10,000 | Low to no significant binding affinity observed. |
| P2Y14 | >10,000 | Low to no significant binding affinity observed. |
Data for P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y13, and P2Y14 are extrapolated based on the high selectivity reported for PSB-0739 and related compounds. Specific experimental values were not found in the public domain.
Experimental Methodologies
The determination of the cross-reactivity profile of a compound like this compound involves a combination of binding and functional assays.
Radioligand Binding Competition Assay
This assay directly measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).
Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human purinergic receptor of interest (e.g., P2Y1, P2Y2, etc.).
-
Incubation: The cell membranes are incubated with a specific concentration of a suitable radioligand (e.g., [³H]MRS2279 for P2Y1) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the effect of the compound on receptor-mediated signaling pathways. For Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11), a common method is to measure changes in intracellular calcium levels.
Protocol:
-
Cell Culture: Cells expressing the target purinergic receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Agonist Stimulation: The cells are stimulated with a known agonist for the specific receptor in the presence and absence of various concentrations of the test compound (this compound).
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by detecting the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium mobilization is quantified, and an IC50 value is determined.
Visualizing Purinergic Signaling and Experimental Workflow
To further elucidate the context of this compound's activity, the following diagrams illustrate the primary signaling pathways of P2Y receptors and a typical experimental workflow for assessing antagonist cross-reactivity.
Caption: Major signaling pathways of P2Y receptor subtypes.
References
Comparative Analysis of PSB-22219 and Other P2Y12 Receptor Antagonists for Determining Antagonist Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PSB-22219, a P2Y12 receptor antagonist, alongside other notable P2Y12 inhibitors. The focus is on the determination of antagonist affinity using Schild analysis, a cornerstone method in pharmacology for characterizing drug-receptor interactions. This document includes quantitative data, detailed experimental protocols, and visualizations to aid in the objective assessment of these compounds.
Introduction to P2Y12 Receptor Antagonism and Schild Analysis
The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) plays a pivotal role in platelet aggregation and thrombus formation, making it a key target for antiplatelet therapies.[1] Competitive antagonists of the P2Y12 receptor, such as this compound and the clinically used drugs ticagrelor (B1683153) and cangrelor, are vital for the prevention and treatment of thrombotic events.
Schild analysis is a powerful pharmacological method used to quantify the affinity of a competitive antagonist for its receptor.[2] It involves generating agonist dose-response curves in the absence and presence of various concentrations of the antagonist. A key parameter derived from this analysis is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response.[3] A higher pA2 value indicates a higher affinity of the antagonist for the receptor.
Comparative Affinity of P2Y12 Receptor Antagonists
| Compound | Antagonist Type | Ki (nM) | pA2 Value | Organism/System |
| PSB-0739 | Competitive, non-nucleotide | 24.9[4][5][6] | 9.8[4][5] | Human P2Y12 Receptor |
| Ticagrelor | Reversible, direct-acting | - | 8.85 (against ADP)[7] | Recombinant human P2Y12 receptors in CHO cells |
| Cangrelor | Reversible, competitive | - | Not explicitly reported | Human Platelets |
Note: A higher pA2 value signifies greater antagonist potency. Ki is the inhibition constant, representing the concentration of an inhibitor required to produce 50% inhibition.
P2Y12 Receptor Signaling Pathway
The binding of ADP to the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet activation and aggregation. Understanding this pathway is crucial for interpreting the effects of P2Y12 antagonists.
Caption: P2Y12 receptor signaling pathway initiated by ADP.
Experimental Protocols for Schild Analysis
The following are detailed methodologies for performing a Schild analysis to determine the antagonist affinity at the P2Y12 receptor.
Platelet Aggregation Assay
This functional assay measures the ability of an antagonist to inhibit ADP-induced platelet aggregation.
a. Preparation of Platelet-Rich Plasma (PRP):
-
Collect human venous blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the baseline (100% aggregation).
b. Aggregation Measurement:
-
Pre-warm PRP samples to 37°C.
-
Add various concentrations of the antagonist (e.g., this compound, ticagrelor) or vehicle control to the PRP and incubate for a specific period (e.g., 5-10 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of ADP.
-
Measure the change in light transmission using an aggregometer for a set duration (e.g., 5-10 minutes).
c. Data Analysis:
-
Construct dose-response curves for ADP in the absence and presence of different fixed concentrations of the antagonist.
-
Determine the EC50 value (the concentration of ADP that produces 50% of the maximal response) for each curve.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.
cAMP Measurement Assay in P2Y12-Expressing Cells
This assay quantifies the antagonist's ability to block the ADP-mediated inhibition of adenylyl cyclase.[7]
a. Cell Culture and Preparation:
-
Use a cell line stably expressing the human P2Y12 receptor (e.g., CHO-K1 cells).
-
Seed the cells in appropriate culture plates and grow to a suitable confluency.
-
On the day of the experiment, wash the cells with a suitable buffer.
b. Assay Procedure:
-
Pre-incubate the cells with various concentrations of the P2Y12 antagonist or vehicle.
-
Stimulate adenylyl cyclase with a known activator, such as forskolin.
-
Add a range of concentrations of ADP to the cells.
-
After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
c. Data Analysis:
-
Generate dose-response curves for ADP's inhibition of forskolin-stimulated cAMP production in the absence and presence of the antagonist.
-
Determine the IC50 values (the concentration of ADP causing 50% inhibition of the forskolin-stimulated cAMP level).
-
Calculate the dose ratios and construct a Schild plot as described in the platelet aggregation assay protocol to determine the pA2 value.
Experimental Workflow for Schild Analysis
The following diagram illustrates the general workflow for conducting a Schild analysis.
Caption: General experimental workflow for Schild analysis.
Logical Relationship of Schild Plot Parameters
The Schild plot provides crucial information about the nature and potency of a competitive antagonist.
Caption: Logical relationship of Schild plot parameters.
Conclusion
Schild analysis provides a robust and quantitative method for determining the affinity of competitive antagonists like this compound for the P2Y12 receptor. The available data for its analog, PSB-0739, indicates a very high affinity, with a pA2 value of 9.8.[4][5] This compares favorably to the clinically effective P2Y12 antagonist ticagrelor, which has a reported pA2 of 8.85.[7] The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies. The visualizations of the signaling pathway and experimental workflows are intended to facilitate a deeper understanding of the underlying pharmacology and experimental design. This guide serves as a valuable resource for the rational evaluation and development of novel P2Y12 receptor antagonists.
References
- 1. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
- 2. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 4. PSB-0739 | P2Y12 antagonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Competitive mode and site of interaction of ticagrelor at the human platelet P2Y12 -receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparative Analysis of P2Y12 Receptor Antagonists: A Review of Ticagrelor and an Overview of the Elusive PSB-22219
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of ticagrelor, a well-established P2Y12 receptor antagonist, against available data for PSB-22219. While extensive research has characterized the in vitro profile of ticagrelor, publicly available data for this compound is notably scarce, precluding a direct, data-driven comparative analysis. This document summarizes the known in vitro properties of ticagrelor, outlines the standard experimental protocols used to characterize P2Y12 antagonists, and highlights the current knowledge gap regarding this compound.
Introduction to P2Y12 Receptor Antagonism
The P2Y12 receptor, a Gαi-coupled G protein-coupled receptor (GPCR) found on the surface of platelets, plays a pivotal role in thrombosis. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) leads to a cascade of events culminating in platelet aggregation and thrombus formation. Consequently, P2Y12 receptor antagonists are a cornerstone of antiplatelet therapy for the prevention of cardiovascular events. These agents are broadly classified based on their binding characteristics and mechanism of action.
Ticagrelor is a direct-acting, reversible, and non-competitive antagonist of the P2Y12 receptor. In contrast, information regarding the specific characteristics of this compound is limited, though it is identified as a P2Y12 receptor antagonist. A tritiated analogue, [3H]this compound, has been noted, suggesting its use as a radioligand in binding assays.
P2Y12 Receptor Signaling Pathway
The binding of ADP to the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet aggregation. A simplified representation of this pathway and the site of action for P2Y12 antagonists is depicted below.
Caption: P2Y12 receptor signaling pathway and antagonist interaction.
Comparative In Vitro Data: Ticagrelor vs. This compound
A comprehensive literature search did not yield specific in vitro quantitative data for this compound to allow for a direct comparison with ticagrelor. The following table summarizes the well-established in vitro characteristics of ticagrelor.
| Parameter | Ticagrelor | This compound |
| P2Y12 Binding Affinity (Ki) | ~2.0 nM[1] | Data not available |
| Mechanism of Action | Reversible, non-competitive antagonist[2][3] | P2Y12 receptor antagonist |
| Effect on Platelet Aggregation | Potent inhibitor of ADP-induced aggregation[2][4] | Data not available |
| Effect on Adenylyl Cyclase | Prevents ADP-mediated inhibition, leading to maintained cAMP levels | Data not available |
Key In Vitro Experimental Methodologies
The characterization of P2Y12 receptor antagonists relies on a suite of standardized in vitro assays. The protocols for these key experiments are detailed below.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the P2Y12 receptor.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Human platelet membranes, rich in P2Y12 receptors, are prepared through homogenization and centrifugation of isolated platelets.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.
-
Incubation: A constant concentration of a P2Y12-specific radioligand (e.g., [3H]PSB-0413) is incubated with the platelet membranes in the presence of varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function and the efficacy of antiplatelet agents in vitro.
Objective: To measure the ability of a test compound to inhibit ADP-induced platelet aggregation.
Experimental Workflow:
Caption: Workflow for Light Transmission Aggregometry.
Detailed Protocol:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) is obtained by a second, high-speed centrifugation.
-
Instrument Setup: An aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay: A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. The test compound is added and incubated for a specified time.
-
Aggregation Induction: A known concentration of ADP is added to the PRP to induce platelet aggregation.
-
Measurement: The change in light transmission through the PRP is recorded over time as platelets aggregate.
-
Data Analysis: The maximum aggregation is determined, and the percentage of inhibition by the test compound is calculated relative to a vehicle control.
Adenylyl Cyclase Activity Assay
This assay measures the functional consequence of P2Y12 receptor antagonism on its downstream signaling pathway.
Objective: To determine the effect of the test compound on the ADP-mediated inhibition of adenylyl cyclase activity.
Experimental Workflow:
Caption: Workflow for an adenylyl cyclase activity assay.
Detailed Protocol:
-
Membrane Preparation: Platelet membranes are prepared as described for the radioligand binding assay.
-
Assay Components: The assay mixture contains the platelet membranes, ATP (the substrate for adenylyl cyclase), a direct adenylyl cyclase activator like forskolin (B1673556) (to stimulate cAMP production), ADP (to inhibit the stimulated activity), and the test compound.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, typically by heat inactivation or the addition of a stop solution.
-
cAMP Measurement: The amount of cAMP produced is quantified using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The ability of the test compound to reverse the ADP-induced inhibition of forskolin-stimulated adenylyl cyclase activity is determined.
Conclusion
Ticagrelor is a well-characterized P2Y12 receptor antagonist with potent in vitro activity, demonstrated through a range of established experimental protocols. In contrast, there is a significant lack of publicly available in vitro data for this compound, preventing a meaningful comparative analysis at this time. The identification of a radiolabeled form of this compound suggests that such data may exist within proprietary research or in yet-to-be-published studies. For researchers and drug development professionals, the methodologies outlined in this guide provide a robust framework for the in vitro characterization of novel P2Y12 antagonists and for conducting comparative studies once data for compounds like this compound become accessible. Future research that elucidates the in vitro pharmacological profile of this compound is necessary to understand its potential as a therapeutic agent and to draw direct comparisons with established drugs like ticagrelor.
References
- 1. PSB-0739 | P2Y12 antagonist | Probechem Biochemicals [probechem.com]
- 2. In Vitro Binding of [³H]PSB-0413 to P2Y₁₂ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating P2Y12 Receptor Expression: A Comparative Guide to Key Methodologies
For researchers, scientists, and drug development professionals, accurate validation of P2Y12 receptor expression is critical for advancing our understanding of platelet function and developing novel antiplatelet therapies. This guide provides an objective comparison of various experimental methods for quantifying P2Y12 expression, with a focus on the highly selective radioligand [3H]PSB-22219 and its analogs, alongside alternative techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for specific research needs.
The P2Y12 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in ADP-induced platelet aggregation, making it a key target for antithrombotic drugs. Consequently, the precise measurement of its expression levels in various cell types and tissues is of paramount importance. This guide explores the utility of radioligand binding assays using tritiated antagonists like [3H]this compound, and compares this method with other widely used techniques including Western blotting, quantitative real-time PCR (RT-qPCR), flow cytometry, and functional platelet aggregation assays.
Methodological Comparison
Each method for validating P2Y12 receptor expression offers distinct advantages and disadvantages in terms of the type of information it provides, its sensitivity, and its throughput. The choice of method will depend on the specific experimental question being addressed, whether it is quantifying receptor number, protein levels, gene expression, or functional response.
Quantitative Data Summary
The following tables summarize quantitative data obtained from various studies for each of the discussed methodologies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, cell types, and reagents.
Table 1: Radioligand Binding Assays
| Radioligand | Cell/Tissue Type | Bmax ( sites/platelet or fmol/mg protein) | Kd (nM) | Reference |
| [3H]PSB-0413 | Human Platelets | 425 ± 50 sites/platelet | 3.3 ± 0.6 | [1] |
| [3H]PSB-0413 | Human Platelet Membranes | 0.5 ± 0.2 pmol/mg | 6.5 ± 3.6 | [1] |
| [3H]PSB-0413 | Mouse Platelets | 634 ± 87 sites/platelet | 14 ± 4.5 | [1] |
| [3H]PSB-0413 | Mouse Platelet Membranes | 0.7 ± 0.3 pmol/mg | 9.1 ± 5.3 | [1] |
| [125I]AZ11931285 | hP2Y12R-transfected CHO-K1 cell membranes | - | IC50 of 6.3 nM for AZ12464237 | [2] |
Table 2: Western Blotting
| Antibody | Cell/Tissue Type | Target Band Size (kDa) | Dilution | Reference |
| Anti-P2Y12 (1C2A9) | PC-3, C6 cell lysate | ~45 | 1:500-1:2000 | [3] |
| Anti-P2Y12 (ab183066) | 293T, HeLa cell lysate | ~39 | 1:400 | |
| Anti-P2Y12 | Human platelets | 37-40 and ~75 (dimer) | Not Specified | [4] |
Table 3: RT-qPCR
| Gene | Cell/Tissue Type | Primer Sequences | Cycling Conditions | Reference |
| P2RY12 | Rat Microglia and Oligodendrocytes | F: 5'-GATTGATAACCATTGACC-3', R: 5'-GGTGAGAATCATGTTAGG-3' | Not Specified | [5] |
| P2RY12 | Human Nasal Epithelial Cells | Not Specified | Not Specified | [6] |
Table 4: Flow Cytometry
| Antibody | Cell Type | Parameter Measured | Key Findings | Reference |
| PE Anti-Human P2Y12 | Human Platelets | Percentage of P2Y12-positive CD61 cells | Increased expression in ACS patients | [4] |
| Anti-P2Y12 | FLAG-tagged P2Y12R-transfected HEK293 cells | Mean Fluorescence Intensity (MFI) | ~3-fold higher signal in transfected vs. control cells | [4] |
Table 5: Functional Assays (VerifyNow-P2Y12)
| Assay | Patient Population | Parameter | Cut-off for Low Responders | Reference |
| VerifyNow-P2Y12 | Patients on clopidogrel (B1663587) | % Inhibition | ≤ 15% | [7][8] |
| VerifyNow-P2Y12 | Patients on clopidogrel | P2Y12 Reaction Units (PRU) | > 213 | [7][8] |
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a Gi-coupled receptor. Upon binding of its endogenous ligand ADP, it initiates a signaling cascade that leads to platelet activation and aggregation.
P2Y12 Receptor Signaling Cascade.
Experimental Workflow for P2Y12 Validation
The general workflow for validating P2Y12 receptor expression involves several key steps, from sample preparation to data analysis. The specific techniques employed will vary depending on the chosen method.
General Experimental Workflow.
Experimental Protocols
Radioligand Binding Assay ([3H]PSB-0413 as a proxy for [3H]this compound)
This protocol is adapted from studies using [3H]PSB-0413, a close structural and functional analog of [3H]this compound.[9]
-
Membrane Preparation:
-
Isolate platelets from whole blood by centrifugation.
-
Wash platelets in a suitable buffer (e.g., Tyrode's buffer).
-
Lyse the platelets by sonication or hypotonic buffer and pellet the membranes by ultracentrifugation.
-
Resuspend the membrane pellet in the binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Saturation Binding Assay:
-
Incubate a fixed amount of membrane protein (e.g., 20-50 µg) with increasing concentrations of [3H]PSB-0413 (e.g., 0.1 to 50 nM).
-
For each concentration, prepare a parallel tube containing a high concentration of a non-labeled P2Y12 antagonist (e.g., 10 µM AR-C69931MX) to determine non-specific binding.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the Bmax (receptor density) and Kd (dissociation constant).
-
-
Competition Binding Assay:
-
Incubate a fixed amount of membrane protein with a fixed concentration of [3H]PSB-0413 (typically at or near its Kd value) and increasing concentrations of the unlabeled competitor compound.
-
Follow the incubation, filtration, and counting steps as in the saturation assay.
-
Analyze the data to determine the IC50 of the competitor, from which the Ki (inhibitory constant) can be calculated.
-
Western Blotting
-
Sample Preparation:
-
Prepare cell or tissue lysates in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for P2Y12 (e.g., rabbit anti-P2Y12, diluted 1:500-1:2000 in blocking buffer) overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit (e.g., TRIzol).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for P2RY12, and a suitable qPCR master mix (e.g., SYBR Green).
-
Use validated primer sequences for P2RY12 (e.g., Forward: 5'-GATTGATAACCATTGACC-3', Reverse: 5'-GGTGAGAATCATGTTAGG-3' for rat).[5]
-
Perform the qPCR reaction in a real-time PCR cycler using appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Include a no-template control and a no-reverse-transcriptase control.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for P2RY12 and a reference gene (e.g., GAPDH, β-actin).
-
Calculate the relative expression of P2RY12 mRNA using the ΔΔCt method.
-
Flow Cytometry
-
Cell Preparation and Staining:
-
Collect whole blood or isolated cells.
-
If using whole blood, lyse red blood cells using a lysis buffer.
-
Incubate the cells with a fluorochrome-conjugated primary antibody against P2Y12 (e.g., PE-conjugated anti-human P2Y12) and a platelet marker (e.g., FITC-conjugated anti-CD61) for 30 minutes in the dark at room temperature.[4]
-
Include an isotype control to account for non-specific binding.
-
-
Data Acquisition and Analysis:
-
Wash the cells to remove unbound antibodies.
-
Acquire data on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and the platelet marker (CD61).
-
Analyze the expression of P2Y12 on the gated platelet population by measuring the mean fluorescence intensity (MFI) or the percentage of positive cells.
-
Logical Relationships in Method Selection
The choice of method depends on the specific research question. This diagram illustrates the relationship between the experimental question and the appropriate validation method.
Method Selection Guide.
References
- 1. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. P2Y12 Monoclonal Antibody (1C2A9) (MA5-31816) [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Comparison of VerifyNow-P2Y12 test and Flow Cytometry for monitoring individual platelet response to clopidogrel. What is the cut-off value for identifying patients who are low responders to clopidogrel therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of VerifyNow-P2Y12 test and Flow Cytometry for monitoring individual platelet response to clopidogrel. What is the cut-off value for identifying patients who are low responders to clopidogrel therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Binding of [³H]PSB-0413 to P2Y₁₂ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: PSB-22219 and Prasugrel Active Metabolite (R-138727)
A comprehensive comparison of the pharmacological and experimental data for the P2Y12 receptor antagonists PSB-22219 and the active metabolite of prasugrel (B1678051), R-138727, cannot be provided at this time. While extensive information is available for prasugrel and its active metabolite, there is a significant lack of publicly accessible data regarding the pharmacological properties of this compound as a P2Y12 receptor antagonist.
Our in-depth search revealed that this compound is primarily documented in its tritiated form, [3H]this compound, which is utilized as a radioligand for studying P2Y12 receptors. However, crucial details regarding the non-radiolabeled compound's mechanism of action, potency, selectivity, and its effects in functional assays such as platelet aggregation are not available in the public domain. This absence of data precludes a direct and meaningful head-to-head comparison with the well-characterized active metabolite of prasugrel.
Prasugrel Active Metabolite (R-138727): A Detailed Profile
Prasugrel is a prodrug that is rapidly metabolized in the body to its active form, R-138727.[1] This active metabolite is a potent and irreversible antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2]
Mechanism of Action
R-138727 selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets.[1] This binding prevents adenosine (B11128) diphosphate (B83284) (ADP) from interacting with the receptor, thereby blocking a critical pathway for platelet activation. The irreversible nature of this binding means that the antiplatelet effect is maintained for the lifespan of the platelet.
The signaling pathway downstream of P2Y12 receptor activation, which is inhibited by R-138727, is depicted below:
Pharmacodynamic and Pharmacokinetic Properties
Numerous studies have characterized the pharmacodynamic and pharmacokinetic profile of prasugrel and its active metabolite, often in comparison to other P2Y12 inhibitors like clopidogrel (B1663587).
| Parameter | Prasugrel Active Metabolite (R-138727) | Reference |
| Mechanism of Action | Irreversible P2Y12 Receptor Antagonist | [1][2] |
| Onset of Action | Rapid, with significant platelet inhibition within 30 minutes of a loading dose. | |
| Potency | More potent and consistent platelet inhibition compared to clopidogrel. | |
| Metabolism | Formed from the prodrug prasugrel via hydrolysis and a single CYP-mediated step. | [1] |
Experimental Data Summary
The superior antiplatelet effect of prasugrel compared to clopidogrel is attributed to its more efficient conversion to its active metabolite, leading to higher plasma concentrations of R-138727.
| Study Focus | Key Findings | Reference |
| Platelet Aggregation | A 60 mg loading dose of prasugrel resulted in significantly higher and faster inhibition of platelet aggregation (IPA) compared to a 300 mg or 600 mg loading dose of clopidogrel. | |
| Active Metabolite Exposure | The area under the concentration-time curve (AUC) for R-138727 was significantly greater than that of clopidogrel's active metabolite, explaining the enhanced pharmacodynamic effects. |
Experimental Protocols
Platelet Aggregation Assay (Turbidimetric Aggregometry)
A common method to assess the efficacy of antiplatelet agents is light transmission aggregometry (LTA).
Protocol:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed to obtain PPP, which is used as a reference (100% aggregation).
-
Aggregation Measurement: A sample of PRP is placed in a cuvette in an aggregometer at 37°C with a stir bar. A baseline light transmission is established.
-
Agonist Addition: An aggregating agent, such as ADP, is added to the PRP to induce platelet aggregation.
-
Data Recording: As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. This change is recorded over time.
-
Calculation of Inhibition: The maximum aggregation is determined, and the percentage of inhibition of platelet aggregation (IPA) is calculated relative to a baseline measurement.
Conclusion
While a detailed profile of prasugrel's active metabolite, R-138727, can be provided based on extensive research, a direct head-to-head comparison with this compound is not feasible due to the lack of available scientific literature on the latter's pharmacological properties as a P2Y12 antagonist. Further research and publication of data on this compound are required to enable such a comparative analysis.
References
- 1. The platelet membrane glycoprotein IIb/IIIa complex. Structure, function, and relationship to adhesive protein receptors in nucleated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Responses to aggregating agents after cleavage of GPIb of human platelets by the O-sialoglycoprotein endoprotease from Pasteurella haemolytica- potential surrogates for Bernard-Soulier platelets? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Reproducibility of Cannabinoid Ligand Binding Across Cell Lines: A Methodological Overview
For researchers, scientists, and drug development professionals, understanding the binding characteristics of a novel compound across different cellular environments is paramount for preclinical development. This guide provides a comprehensive framework for evaluating the reproducibility of binding data for a cannabinoid receptor ligand, using the hypothetical test compound PSB-22219 as an example. The focus is on the detailed experimental methodology required to generate and compare such data, ensuring robust and reliable results.
While specific binding data for this compound is not publicly available, this guide outlines the established protocols to determine key binding parameters such as the inhibition constant (Ki) in various cell lines commonly used in receptor research, including CHO-K1, HEK-293, and AtT-20 cells. These cell lines are frequently utilized for their utility in expressing recombinant cannabinoid receptors (CB1 and CB2) or, in some cases, for studying endogenously expressed receptors.
Comparing Binding Affinity: A Data-Driven Approach
The primary output of competitive binding assays is the half-maximal inhibitory concentration (IC50), which is then used to calculate the inhibition constant (Ki). The Ki value represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity. Presenting this data in a structured format is crucial for cross-experimental and cross-laboratory comparisons.
Below is a template table illustrating how binding data for a compound like this compound could be presented. This allows for a clear comparison of its affinity for CB1 and CB2 receptors across different cellular backgrounds.
| Cell Line | Receptor Target | Radioligand Used | Ki (nM) of this compound (Hypothetical) | Reference |
| CHO-K1 (recombinant) | Human CB1 | [3H]-CP-55,940 | Data Point 1 | Citation 1 |
| CHO-K1 (recombinant) | Human CB2 | [3H]-CP-55,940 | Data Point 2 | Citation 1 |
| HEK-293 (recombinant) | Human CB1 | [3H]-SR141716A | Data Point 3 | Citation 2 |
| HEK-293 (recombinant) | Human CB2 | [3H]-WIN-55,212-2 | Data Point 4 | Citation 2 |
| AtT-20 (endogenous) | Murine CB1 | [3H]-CP-55,940 | Data Point 5 | Citation 3 |
Experimental Protocol: Competitive Radioligand Binding Assay
The following is a detailed protocol for a competitive radioligand binding assay, a gold standard method for determining the binding affinity of a test compound. This protocol is a synthesis of standard procedures in the field.
I. Materials and Reagents
-
Cell Culture: CHO-K1, HEK-293, or AtT-20 cells expressing the cannabinoid receptor of interest (CB1 or CB2).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Radioligand: A tritiated cannabinoid receptor agonist or antagonist with high affinity and specificity (e.g., [3H]-CP-55,940, [3H]-SR141716A, or the tritiated analogue of the test compound, [3H]this compound).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Non-specific Binding Control: A high concentration of a known, non-labeled cannabinoid receptor ligand (e.g., WIN-55,212-2).
-
GF/C glass fiber filters: Pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well plates.
-
Harvester and Scintillation Counter.
II. Membrane Preparation
-
Culture cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
III. Binding Assay
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Test Compound Competition: Test compound dilution, radioligand, and cell membranes.
-
-
The final assay volume is typically 200-250 µL. The concentration of the radioligand should be close to its Kd value.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked GF/C glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
IV. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in a competitive radioligand binding assay.
Cannabinoid Receptor Signaling Pathway
The binding of a ligand to a cannabinoid receptor initiates a cascade of intracellular signaling events. The diagram below provides a simplified overview of the canonical Gi/o-coupled signaling pathway activated by cannabinoid receptors.
By adhering to these detailed protocols and data presentation standards, researchers can generate high-quality, reproducible binding data. This will enable a thorough understanding of a compound's pharmacological profile and facilitate its progression through the drug discovery pipeline.
Comparative Guide to the Competitive Antagonism of the P2Y14 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction to P2Y14 Receptor Antagonism
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by endogenous UDP-sugars, most notably UDP-glucose.[1][2] Upon activation, the receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is implicated in various physiological processes, including immune responses and inflammation, making the P2Y14 receptor a significant therapeutic target.[4][5]
Competitive antagonists bind to the same site on the receptor as the endogenous agonist, preventing the agonist from binding and eliciting a response.[6][7] This inhibition can be overcome by increasing the concentration of the agonist.[7] The hallmark of a competitive antagonist is a parallel rightward shift in the agonist's concentration-response curve without a change in the maximal response.[8] This guide will focus on PPTN, a well-characterized competitive antagonist of the P2Y14 receptor, and its analogues.
It is important to note that the compound PSB-22219 is an antagonist of the P2Y12 receptor and not the P2Y14 receptor.[9]
Comparative Efficacy of P2Y14 Receptor Antagonists
The following table summarizes the quantitative data for PPTN and its analogues, demonstrating their potency and efficacy at the human P2Y14 receptor.
| Compound | Structure | Assay Type | Parameter | Value | Reference |
| PPTN | 4,7-disubstituted 2-naphthoic acid derivative | Adenylyl Cyclase Inhibition (Schild Analysis) | K_B_ | 434 pM | [4][5] |
| Chemotaxis Assay (vs. 10 µM UDP-glucose) | IC_50_ | ~1 nM | [10] | ||
| Chemotaxis Assay (vs. 100 µM UDP-glucose) | IC_50_ | ~4 nM | [10] | ||
| PPTN N-acetyl analogue (Compound 4) | N-acetyl derivative of PPTN | Not specified in vitro | Not available | Not available | |
| PPTN triazole analogue (Compound 7) | Triazole derivative of PPTN | Not specified in vitro | Not available | Not available |
Experimental Protocols
Adenylyl Cyclase Inhibition Assay
This assay is used to determine the functional consequence of P2Y14 receptor activation and its inhibition by antagonists. The assay measures the agonist-induced inhibition of cAMP production.
Objective: To quantify the competitive antagonism of a test compound at the P2Y14 receptor.
Cell Line: C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6).[4]
Methodology:
-
Cell Culture and Plating: P2Y14-C6 cells are cultured in standard media and seeded into 24-well plates. The cells are then incubated with 1 µCi/well of [³H]adenine in serum-free DMEM for 2 hours to label the intracellular ATP pool.[11]
-
Assay Buffer: Following the labeling, the cells are washed and incubated in a HEPES-buffered, serum-free DMEM containing 200 µM of the phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.[11]
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., PPTN) for a sufficient period to reach equilibrium.
-
Agonist Stimulation: Adenylyl cyclase is then stimulated with a fixed concentration of forskolin, and the P2Y14 receptor is activated with a range of concentrations of its agonist, UDP-glucose. The incubation is continued for 10 minutes at 37°C.[11]
-
cAMP Measurement: The reaction is terminated by the addition of ice-cold 5% trichloroacetic acid. The amount of [³H]cAMP produced is then quantified using sequential Dowex and alumina (B75360) column chromatography.[11]
-
Data Analysis: Concentration-response curves for UDP-glucose are generated in the absence and presence of different concentrations of the antagonist. A Schild analysis is performed by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration. The x-intercept of this plot provides the pA2 value, from which the dissociation constant (K_B_) of the antagonist can be calculated. A slope of unity in the Schild plot is indicative of competitive antagonism.[5]
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to block the agonist-induced migration of cells.
Objective: To determine the inhibitory potency of a test compound on UDP-glucose-induced cell migration.
Cell Line: Differentiated HL-60 human promyelocytic leukemia cells, which endogenously express the P2Y14 receptor.[4]
Methodology:
-
Cell Preparation: HL-60 cells are differentiated to a neutrophil-like phenotype. The cells are then harvested, washed, and resuspended in an appropriate assay medium.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a filter membrane separating the upper and lower wells is used.
-
Loading of Chemoattractant and Antagonist: The lower wells are filled with assay medium containing various concentrations of the chemoattractant, UDP-glucose, with or without a fixed concentration of the antagonist. The upper wells are loaded with the cell suspension, which may also contain the antagonist.
-
Incubation: The chamber is incubated for a period that allows for cell migration through the filter pores towards the chemoattractant in the lower chamber (e.g., 4 hours at 37°C in a humidified incubator).[12]
-
Quantification of Migration: Non-migrated cells on the top of the filter are removed. The cells that have migrated to the bottom of the filter or the lower well are then quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye like Calcein AM and measuring the fluorescence with a plate reader.[12]
-
Data Analysis: The inhibition of chemotaxis by the antagonist is determined by comparing the number of migrated cells in the presence and absence of the antagonist. IC_50_ values are calculated from the concentration-response curves.[13]
Mandatory Visualizations
Caption: P2Y14 receptor signaling pathway and the point of competitive antagonism by PPTN.
Caption: General experimental workflow for confirming competitive antagonism.
Caption: Logical relationship of competitive antagonism at the P2Y14 receptor.
References
- 1. UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lesson 6 [pdg.cnb.uam.es]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Quantification of Gi-Mediated Inhibition of Adenylyl Cyclase Activity Reveals That UDP Is a Potent Agonist of the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Comparison Guide: Benchmarking PSB-22219 Performance Against Known P2Y12 Inhibitors
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information, performance data, or experimental protocols were found for a P2Y12 inhibitor designated as "PSB-22219." This suggests that "this compound" may be an internal compound code not yet disclosed in public forums, a novel agent pending publication, or a potential error in nomenclature.
Consequently, the direct benchmarking of this compound against known P2Y12 inhibitors as requested cannot be performed at this time.
To provide a relevant resource for researchers in this field, this guide will instead focus on the established landscape of P2Y12 inhibitors, detailing their mechanisms of action, comparative clinical performance, and the experimental protocols used for their evaluation. This information can serve as a framework for the future evaluation of novel compounds such as this compound, once data becomes available.
The Landscape of P2Y12 Inhibition
The P2Y12 receptor is a crucial Gi protein-coupled receptor on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a key step in platelet activation and aggregation, making it a prime target for antiplatelet therapies. These therapies are the cornerstone of treatment for patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[1][2]
Established P2Y12 Inhibitors: A Comparative Overview
The currently available oral P2Y12 inhibitors can be broadly categorized into thienopyridines (clopidogrel, prasugrel) and non-thienopyridines (ticagrelor).
| Inhibitor | Class | Mechanism of Action | Metabolic Activation | Key Clinical Characteristics |
| Clopidogrel | Thienopyridine | Irreversible antagonist | Prodrug requiring two-step hepatic CYP450 activation | Variable patient response due to genetic polymorphisms of CYP2C19.[3] |
| Prasugrel (B1678051) | Thienopyridine | Irreversible antagonist | Prodrug requiring a more efficient one-step hepatic activation. | More potent and consistent platelet inhibition than clopidogrel, but with a higher bleeding risk. |
| Ticagrelor (B1683153) | Cyclopentyl-triazolo-pyrimidine (Non-thienopyridine) | Reversible, direct-acting antagonist | Active drug, does not require metabolic activation. | Faster onset of action and more consistent platelet inhibition compared to clopidogrel. |
| Cangrelor | ATP analog (Non-thienopyridine) | Reversible, direct-acting antagonist | Administered intravenously, rapid onset and offset of action. | Used in the setting of PCI. |
Note: Newer agents like prasugrel and ticagrelor have demonstrated greater efficacy in reducing ischemic events compared to clopidogrel, albeit with an increased risk of bleeding.
P2Y12 Receptor Signaling Pathway
The binding of ADP to the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation. Understanding this pathway is critical for the development and evaluation of novel inhibitors.
P2Y12 receptor signaling cascade in platelets.
Experimental Protocols for Evaluating P2Y12 Inhibitor Performance
A standardized set of in vitro and in vivo assays are used to characterize and compare the performance of P2Y12 inhibitors.
In Vitro Platelet Aggregation Assays
These assays measure the ability of an inhibitor to prevent ADP-induced platelet aggregation in a sample of whole blood or platelet-rich plasma.
Methodology: Light Transmission Aggregometry (LTA)
-
Sample Preparation: Whole blood is collected in citrate-containing tubes. Platelet-rich plasma (PRP) is prepared by centrifugation.
-
Agonist Induction: ADP is added to the PRP to induce platelet aggregation.
-
Measurement: The change in light transmission through the PRP sample is measured over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Inhibitor Testing: The assay is repeated with PRP pre-incubated with varying concentrations of the P2Y12 inhibitor to determine the concentration-dependent inhibitory effect.
-
Data Analysis: The IC50 value (the concentration of inhibitor required to inhibit platelet aggregation by 50%) is calculated.
Flow Cytometry-Based Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This assay provides a specific measure of P2Y12 receptor inhibition. The phosphorylation state of VASP is regulated by the P2Y12 signaling pathway.
Methodology:
-
Sample Treatment: Whole blood samples are incubated with ADP and prostaglandin (B15479496) E1 (PGE1) in the presence or absence of the P2Y12 inhibitor.
-
Cell Lysis and Staining: Red blood cells are lysed, and platelets are fixed and permeabilized. Platelets are then stained with fluorescently labeled antibodies against total VASP and phosphorylated VASP (VASP-P).
-
Flow Cytometry Analysis: The fluorescence intensity of the stained platelets is measured by flow cytometry.
-
Data Analysis: The Platelet Reactivity Index (PRI) is calculated based on the ratio of VASP-P fluorescence in the presence and absence of the inhibitor.
In Vivo Models of Thrombosis
Animal models are used to assess the antithrombotic efficacy and bleeding risk of P2Y12 inhibitors.
Methodology: Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mouse)
-
Animal Preparation: Mice are anesthetized, and the carotid artery is surgically exposed.
-
Induction of Thrombosis: A filter paper saturated with ferric chloride is applied to the surface of the carotid artery to induce endothelial injury and thrombus formation.
-
Drug Administration: The P2Y12 inhibitor or vehicle control is administered to the animals prior to the injury.
-
Measurement of Occlusion Time: The time to stable occlusion of the carotid artery is measured using a Doppler flow probe.
-
Bleeding Time Assay: A tail bleeding assay is typically performed in a separate cohort of animals to assess the bleeding risk associated with the inhibitor.
Experimental Workflow for P2Y12 Inhibitor Characterization
The evaluation of a novel P2Y12 inhibitor follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.
Workflow for preclinical evaluation of P2Y12 inhibitors.
References
Safety Operating Guide
Essential Safety and Handling Protocols for PSB-22219
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of PSB-22219. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing risks to personnel and the environment.
Immediate Safety Recommendations
Upon initial review of available safety information, it is imperative to handle this compound with caution. While a specific Safety Data Sheet (SDS) for "this compound" was not identified in public databases, general principles for handling potentially hazardous research chemicals should be strictly followed. The following recommendations are based on best practices for laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive workplace hazard assessment is mandatory to determine the necessary PPE for handling this compound.[1] Employers are responsible for selecting, providing, and ensuring the proper use of appropriate PPE at no cost to the employee.[1] Damaged or defective PPE must not be used.[1]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | PPE Recommendation | Rationale |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | To protect against potential flying particles, chemical splashes, or harmful exposures.[1] |
| Hands | Chemically resistant gloves (e.g., nitrile, neoprene). The specific glove material should be selected based on the chemical's properties and breakthrough time. | To prevent skin contact with the substance. |
| Body | Laboratory coat or chemical-resistant apron. | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols or dusts are generated, a respirator may be necessary. | To prevent inhalation of potentially harmful dusts, fumes, or vapors.[2] |
| Feet | Closed-toe shoes. | To protect feet from spills and falling objects. |
Operational and Handling Plan
A clear operational plan is essential for the safe handling of this compound. This includes understanding the substance's hazards, implementing control measures, and being prepared for emergencies.
Experimental Workflow for Safe Handling
The following diagram outlines the necessary steps for safely handling this compound during experimental procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste unless characterized otherwise.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not discharge to drains or sewers. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
Waste Disposal Logical Flow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
